2-Chloro-4-(4-methoxyphenyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDPCVKKZXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742753 | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-15-2 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile: A Key Intermediate in Kinase Inhibitor Discovery
This guide provides a comprehensive overview of the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key building block in the development of novel kinase inhibitors. We will delve into the strategic considerations for its synthesis, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of biologically active molecules.
Introduction: The Significance of the Biaryl Moiety
The 2-chloro-4-(4-methoxyphenyl)benzonitrile scaffold incorporates a biaryl motif, a privileged structure in medicinal chemistry. This structural unit is found in numerous approved drugs and clinical candidates, where it often plays a crucial role in binding to the target protein. Specifically, benzonitrile derivatives have been identified as key components in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The strategic placement of the chloro, methoxy, and nitrile functionalities on the biaryl core allows for fine-tuning of the molecule's electronic and steric properties, ultimately influencing its biological activity and pharmacokinetic profile.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and widely adopted method for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.
The core of this strategy involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, the key disconnection lies between the two aromatic rings, suggesting the coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid. The differential reactivity of the C-Br and C-Cl bonds allows for a selective reaction at the more reactive C-Br bond.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 2-chloro-4-bromobenzonitrile), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (4-methoxyphenylboronic acid) transfers its organic group to the palladium center, a process that is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Causality Behind Experimental Choices:
-
Choice of Palladium Catalyst and Ligand: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.
-
The Role of the Base: A base is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium catalyst.
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and catalyst. A mixture of an organic solvent (such as toluene, dioxane, or dimethylformamide) and water is often employed to dissolve both the organic reactants and the inorganic base.
Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-4-bromobenzonitrile | C₇H₃BrClN | 216.46 | 1.00 g | 4.62 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 0.77 g | 5.08 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.052 g | 0.231 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 0.243 g | 0.924 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.28 g | 9.24 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 5 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.00 g, 4.62 mmol), 4-methoxyphenylboronic acid (0.77 g, 5.08 mmol), palladium(II) acetate (0.052 g, 0.231 mmol), and triphenylphosphine (0.243 g, 0.924 mmol).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a solution of potassium carbonate (1.28 g, 9.24 mmol) in water (5 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a solid.
Visualizing the Process
Chemical Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The protocol outlined in this guide is a robust starting point for researchers in the field. Further optimization of reaction conditions, such as screening different palladium catalysts, ligands, bases, and solvent systems, may lead to improved yields and shorter reaction times. The availability of this key intermediate will continue to fuel the discovery and development of novel kinase inhibitors and other important pharmaceutical agents.
References
- Benzonitrile derivatives as kinase inhibitors.
An In-depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyl carbonitriles represent a significant class of scaffolds in medicinal chemistry and materials science. The inherent rigidity of the biphenyl core, combined with the versatile reactivity of the nitrile group, provides a framework for the development of novel therapeutic agents and functional materials. This technical guide focuses on a specific, lesser-documented derivative, 2-Chloro-4-(4-methoxyphenyl)benzonitrile . While a specific CAS number for this compound is not readily found in major chemical databases, indicating its novelty or specialized nature, its synthesis is highly feasible through established modern cross-coupling methodologies. This document, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its logical synthesis, predicted physicochemical properties based on structurally analogous compounds, potential applications, and essential safety protocols.
The strategic placement of a chlorine atom, a methoxy group, and a nitrile moiety on the biphenyl framework is anticipated to confer unique electronic and steric properties. The chloro group can act as a key interaction point in biological targets and serves as a handle for further synthetic diversification. The methoxy group can influence solubility and metabolic stability, while the nitrile is a versatile precursor for various functional groups and a known pharmacophore in numerous approved drugs.
Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and efficient synthetic route to 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an industrial and academic workhorse for the formation of C-C bonds between aryl partners.
The proposed reaction involves the coupling of an appropriately substituted aryl halide with (4-methoxyphenyl)boronic acid. The choice of the aryl halide precursor is critical for the success of the reaction. While aryl chlorides are generally less reactive than bromides or iodides, recent advancements in ligand design have enabled their efficient use in Suzuki-Miyaura couplings.[3] For the synthesis of the target molecule, 2-chloro-4-bromobenzonitrile would be the ideal starting material, allowing for selective coupling at the more reactive C-Br bond.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 2-Chloro-4-(4-methoxyphenyl)benzonitrile via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Objective: To synthesize 2-Chloro-4-(4-methoxyphenyl)benzonitrile from 2-chloro-4-bromobenzonitrile and (4-methoxyphenyl)boronic acid.
Materials:
-
2-Chloro-4-bromobenzonitrile
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
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Ethanol
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Water (degassed)
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Ethyl acetate (for extraction and chromatography)
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Hexanes (for chromatography)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq). The flask is then sealed with a rubber septum.
-
Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Anhydrous toluene (e.g., 40 mL) and degassed water (e.g., 10 mL) are added via syringe. The mixture is stirred for 10 minutes to ensure dissolution. Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) is then added to the stirring mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 85-95 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Physicochemical and Spectroscopic Properties (Estimated)
As direct experimental data for 2-Chloro-4-(4-methoxyphenyl)benzonitrile is not available, the following properties are estimated based on structurally similar compounds such as 2-chlorobiphenyl, 4'-methoxybiphenyl-3-carboxylic acid, and other substituted biphenyls.[4][5][6]
| Property | Estimated Value | Justification based on Analogs |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₄H₁₀ClNO | Based on the proposed structure. |
| Molecular Weight | 243.69 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Biphenyl derivatives are typically crystalline solids.[5] |
| Melting Point | 70 - 90 °C | 2-Chlorobiphenyl has a melting point of 32-34 °C.[6] The additional polar groups are expected to increase the melting point. |
| Boiling Point | > 300 °C | 2-Chlorobiphenyl has a boiling point of 274 °C.[6] The larger molecular weight will increase the boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Chlorinated aromatic compounds generally have low water solubility.[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH₃) | Aromatic protons will appear in the downfield region, and the methoxy protons will be a sharp singlet around 3.8 ppm.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-110 (Ar-C), 118 (CN), 55.5 (-OCH₃) | Expect multiple signals in the aromatic region, a characteristic nitrile carbon signal, and a methoxy carbon signal.[9] |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1250 (C-O stretch), ~760 (C-Cl stretch) | The nitrile stretch is a sharp, characteristic peak.[10] |
| Mass Spec (EI) | m/z 243 (M⁺), 208 (M⁺ - Cl) | The molecular ion peak and fragmentation patterns corresponding to the loss of substituents would be expected. |
Potential Applications in Research and Drug Development
Biphenyl carbonitrile derivatives are valuable intermediates and core structures in several areas of scientific research.
-
Pharmaceuticals: The biphenyl scaffold is present in numerous approved drugs. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles (a common carboxylic acid isostere), amidines, or amines, which are prevalent in bioactive molecules. The chloro and methoxy substituents can modulate the pharmacokinetic properties of a potential drug candidate.[11]
-
Materials Science: Cyano-substituted biphenyls are well-known components of liquid crystal displays due to their dipolar nature.[8] While the substitution pattern of the target molecule may not be optimal for traditional liquid crystals, its properties could be of interest in the development of other advanced materials like organic light-emitting diodes (OLEDs) or molecular sensors.
-
Agrochemicals: The benzonitrile moiety is found in various herbicides and pesticides.[12] This compound could serve as a building block for the synthesis of new agrochemicals with potentially novel modes of action.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for 2-Chloro-4-(4-methoxyphenyl)benzonitrile is unavailable, a cautious approach must be taken based on the hazards associated with its constituent functional groups.
Potential Hazards:
-
Chlorinated Aromatic Compounds: These compounds can be toxic and persistent in the environment. Some chlorinated aromatics are known to cause skin irritation and other health issues upon exposure.[13][14]
-
Aromatic Nitriles: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon combustion or hydrolysis under certain conditions.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a promising, albeit not widely documented, chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is readily achievable through the robust and versatile Suzuki-Miyaura cross-coupling reaction. While its specific properties are yet to be experimentally determined, a reliable estimation can be made based on closely related analogs. As with any novel chemical compound, adherence to strict safety protocols is essential during its synthesis and handling. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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PubChem. (n.d.). 2-Chlorobiphenyl. Retrieved from [Link]
- Ghosh, A., et al. (2014). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synlett, 25(12), 1691-1695.
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
- Li, W., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Lipshutz, B. H., & Ghorai, S. (2012). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki-Miyaura cross couplings in water. Organic Letters, 14(16), 4222-4225.
- Safe, S. (1987). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Progress in Clinical and Biological Research, 237, 3-16.
- Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 128(33), 10694-10695.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453.
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Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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Chemdad. (n.d.). 2-CHLOROBIPHENYL. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]
- Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-431.
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Fiveable. (n.d.). Aromatic Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. Retrieved from [Link]
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PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]
- Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(10), 1169-1180.
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An In-depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)benzonitrile: Synthesis, Characterization, and Applications
Introduction and Molecular Overview
2-Chloro-4-(4-methoxyphenyl)benzonitrile belongs to the class of biphenyl compounds, which are prominent structural motifs in many biologically active molecules and functional materials. The presence of a nitrile group, a chloro substituent, and a methoxy group on the biphenyl scaffold suggests a molecule with tailored electronic and steric properties, making it a valuable intermediate for further chemical elaboration.
The nitrile functional group is a key pharmacophore in numerous approved drugs, contributing to their binding affinity and metabolic stability.[1][2] The chloro and methoxy groups can significantly influence the molecule's pharmacokinetic profile and its interactions with biological targets.
Below is the chemical structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile:
Caption: Chemical structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. These predictions are based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100-110 °C |
| Boiling Point | > 350 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. |
| CAS Number | Not assigned |
Synthesis Protocol: A Practical Approach via Suzuki-Miyaura Coupling
A highly efficient and versatile method for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
The proposed synthetic route involves the coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid.
Reactants and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloro-4-bromobenzonitrile | 154607-01-9 | C₇H₃BrClN | 216.46 | Aryl halide substrate[3][4][5][6] |
| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | Organoboron reagent[7][8][9][10] |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Catalyst precursor |
| Tricyclohexylphosphine | 2622-14-2 | C₁₈H₃₃P | 280.44 | Ligand |
| Potassium phosphate tribasic | 7778-53-2 | K₃PO₄ | 212.27 | Base |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| Water | 7732-18-5 | H₂O | 18.02 | Co-solvent |
Experimental Workflow
Caption: A typical workflow for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Step-by-Step Protocol
-
To a dry Schlenk flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate tribasic (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Chemical Properties and Reactivity
-
Stability : The biphenyl core is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures may lead to hydrolysis of the nitrile group.
-
Reactivity : The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The aromatic rings can be subject to electrophilic substitution, although the substitution patterns will be directed by the existing chloro, methoxy, and cyano groups. The chloro group can be displaced by strong nucleophiles under forcing conditions.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 2-Chloro-4-(4-methoxyphenyl)benzonitrile based on its structure and known chemical shifts of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
Caption: Predicted ¹H NMR chemical shifts for 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 14 carbon atoms in the molecule, including the nitrile carbon.
-
Aromatic Carbons : Expected in the range of 110-160 ppm.
-
Nitrile Carbon : A characteristic signal around 118-120 ppm.
-
Methoxy Carbon : A signal around 55 ppm.
Infrared (IR) Spectroscopy
-
C≡N stretch : A sharp, medium-intensity peak around 2220-2230 cm⁻¹.
-
C-O stretch (aryl ether) : A strong peak in the range of 1240-1260 cm⁻¹.
-
C-Cl stretch : A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C-H stretch : Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch : Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 243, with a characteristic M+2 peak at m/z 245 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
Biphenyl nitrile scaffolds are of significant interest in drug discovery. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the biphenyl structure provides a rigid scaffold for orienting substituents to interact with biological targets.
-
Enzyme Inhibition : The structural features of 2-Chloro-4-(4-methoxyphenyl)benzonitrile make it a candidate for screening as an inhibitor of various enzymes, where the biphenyl moiety can access hydrophobic pockets and the polar groups can form specific interactions.
-
Scaffold for Library Synthesis : This compound can serve as a versatile starting material for the synthesis of a library of derivatives for high-throughput screening. The nitrile and chloro groups provide handles for further chemical modifications.
-
Precursor for Heterocyclic Compounds : The nitrile group can be used to construct various nitrogen-containing heterocycles, which are prevalent in many drug molecules.
Safety and Handling
As with any research chemical, 2-Chloro-4-(4-methoxyphenyl)benzonitrile should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the hazards can be inferred from its structural components.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a promising building block for medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the predicted physicochemical and spectroscopic properties provide a solid basis for its identification and further study. As with any novel compound, all experimental work should be conducted with due diligence and appropriate safety measures.
References
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PubChem. 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2-Bromo-4-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
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Georganics. 4-Methoxyphenylboronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
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The Journal of Physical Chemistry. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. [Link]
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ResearchGate. Application of Nitrile in Drug Design. [Link]
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NIST. Biphenyl. [Link]
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Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the novel compound 2-Chloro-4-(4-methoxyphenyl)benzonitrile. As a molecule of interest in contemporary chemical research, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource, detailing the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Overview
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a bi-aryl compound featuring a chlorinated benzonitrile ring linked to a methoxy-substituted phenyl ring. This substitution pattern gives rise to a unique electronic environment, which is reflected in its characteristic spectroscopic signatures. Understanding these signatures is crucial for confirming the compound's identity, purity, and for elucidating its role in chemical reactions and biological systems.
Caption: Molecular structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 2-Chloro-4-(4-methoxyphenyl)benzonitrile provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methoxy group protons. The electron-withdrawing nature of the nitrile and chlorine substituents on one ring, and the electron-donating methoxy group on the other, will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 3H | Protons on the chlorinated benzonitrile ring |
| ~ 6.9 - 7.1 | d | 2H | Protons ortho to the methoxy group |
| ~ 7.4 - 7.6 | d | 2H | Protons meta to the methoxy group |
| ~ 3.8 | s | 3H | Methoxy group protons (-OCH₃) |
The protons on the 2-chlorobenzonitrile moiety are expected to appear in a more downfield region due to the deshielding effects of the electronegative chlorine atom and the anisotropic effect of the nitrile group. The protons on the 4-methoxyphenyl ring will be more shielded, with the ortho protons appearing at a lower chemical shift than the meta protons, a typical pattern for such substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of two distinct aromatic rings, along with the nitrile and methoxy carbons, will result in a number of unique signals.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-OCH₃ on the methoxyphenyl ring |
| ~ 110 - 145 | Aromatic carbons |
| ~ 118 | Nitrile carbon (-CN) |
| ~ 55 | Methoxy carbon (-OCH₃) |
The carbon attached to the methoxy group will be the most downfield among the aromatic carbons due to the strong deshielding effect of the oxygen atom. The nitrile carbon typically appears in the 115-120 ppm range. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents on each ring.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is expected to show characteristic absorption bands for the nitrile group, the C-Cl bond, the C-O ether linkage, and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2220 - 2240 | C≡N (nitrile) stretching |
| ~ 1600, 1500, 1450 | C=C aromatic ring stretching |
| ~ 1250 | C-O (aryl ether) stretching |
| ~ 1000 - 1100 | C-H in-plane bending |
| ~ 700 - 800 | C-Cl stretching |
The strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. The presence of multiple bands in the 1450-1600 cm⁻¹ region confirms the aromatic nature of the compound. The C-O stretching of the aryl ether and the C-Cl stretching will also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 243/245 | Molecular ion (M⁺) peak with a ~3:1 ratio, characteristic of the presence of one chlorine atom. |
| ~ 228/230 | [M - CH₃]⁺ |
| ~ 208 | [M - Cl]⁺ |
| ~ 132 | [C₈H₇O]⁺ (methoxyphenyl fragment) |
The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl), with the M+2 peak having an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group or the loss of a chlorine atom.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have significant absorption in the regions of interest and a liquid cell.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a foundational understanding of the structural and electronic properties of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for researchers to confidently identify and characterize this molecule. As with any novel compound, experimental verification of this predicted data is the crucial next step in its scientific exploration.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a key intermediate in the synthesis of various organic molecules of interest in the pharmaceutical and materials science sectors. Its biphenyl structure, featuring a strategically placed chlorine atom and a methoxy group, allows for diverse functionalization, making it a valuable building block for the development of novel compounds. This guide provides a detailed exploration of the primary and alternative synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental guidance.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most convergent and widely employed strategy for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it a robust choice for constructing the C-C bond between the two aromatic rings.
The core of this strategy involves the coupling of a 2-chloro-4-halobenzonitrile with 4-methoxyphenylboronic acid. The choice of the halogen at the 4-position of the benzonitrile influences the reactivity, with the order being I > Br > Cl. For practical purposes, 2-chloro-4-bromobenzonitrile is often the substrate of choice due to its balance of reactivity and accessibility.
Diagram of the Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura coupling of 2-chloro-4-bromobenzonitrile and 4-methoxyphenylboronic acid.
Synthesis of the Key Starting Material: 2-Chloro-4-bromobenzonitrile
A reliable method for the preparation of 2-chloro-4-bromobenzonitrile is through a Sandmeyer reaction, starting from the commercially available 4-amino-2-chlorobenzonitrile.
Caption: Synthesis of 2-chloro-4-bromobenzonitrile via a Sandmeyer reaction.
-
Diazotization:
-
Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrobromic acid (HBr) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated HBr.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-bromobenzonitrile.
-
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol based on analogous Suzuki-Miyaura reactions.[1][2][3]
| Reagent/Parameter | Value |
| Starting Material | 2-Chloro-4-bromobenzonitrile (1.0 eq) |
| Coupling Partner | 4-Methoxyphenylboronic acid (1.2 eq) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq) |
| Base | Potassium carbonate (K2CO3) (2.0 eq) |
| Solvent | Toluene and Water (4:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a reaction vessel, add 2-chloro-4-bromobenzonitrile, 4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is the preferred method, other synthetic routes can be considered.
Ullmann Condensation
This classical copper-catalyzed reaction provides an alternative for forming the C-O-C ether linkage if starting from a phenolic precursor.[4] The synthesis would involve the coupling of 2-chloro-4-hydroxybenzonitrile with a 4-haloanisole (e.g., 4-bromoanisole).
Caption: Ullmann condensation of 2-chloro-4-hydroxybenzonitrile and 4-bromoanisole.
Causality and Considerations: The Ullmann condensation typically requires higher reaction temperatures and stoichiometric amounts of copper. The choice of base and solvent is critical to the success of this reaction. Modern protocols may utilize ligands to improve catalyst turnover and reaction efficiency.
Sandmeyer Reaction as the Final Step
An alternative disconnection approach involves forming the biphenyl core first, followed by the introduction of the chlorine atom via a Sandmeyer reaction.[5][6] This route would begin with the Suzuki coupling of 2-amino-4-bromobenzonitrile and 4-methoxyphenylboronic acid to yield 2-amino-4-(4-methoxyphenyl)benzonitrile. The subsequent diazotization of the amino group followed by treatment with a chloride source (e.g., CuCl) would furnish the final product.
Causality and Considerations: This approach may be advantageous if the starting 2-amino-4-bromobenzonitrile is more readily available or cost-effective than 2-chloro-4-bromobenzonitrile. However, it adds a step to the overall synthesis and requires careful handling of the potentially unstable diazonium salt intermediate.[5]
Characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Accurate characterization of the final product is crucial for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.69 g/mol |
| CAS Number | 1355247-15-2[7] |
| Appearance | White to off-white solid |
| Melting Point | Not available in searched sources |
| ¹H NMR | Not available in searched sources |
| ¹³C NMR | Not available in searched sources |
Note: Specific melting point and NMR data were not available in the searched literature. Researchers should perform their own characterization to confirm the structure and purity of the synthesized compound.
Conclusion
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, for which a detailed protocol and the synthesis of a key starting material have been provided. Alternative strategies, such as the Ullmann condensation and a final-step Sandmeyer reaction, offer additional synthetic routes that may be viable depending on the availability of starting materials and specific laboratory capabilities. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this important chemical intermediate.
References
-
Martina, K., Manzoli, M., Calcio Gaudino, E., & Cravotto, G. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
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Barberis, C. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1168-1169. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry, 76(8), 2776-2784. [Link]
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EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.). Rasayan J. Chem. [Link]
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate. (n.d.). [Link]
-
Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. (2015). The Journal of Organic Chemistry, 80(15), 7842-7854. [Link]
-
and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. (2019). Chemical Communications, 55(62), 9143-9146. [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2014). Organic & Biomolecular Chemistry, 12(43), 8743-8747. [Link]
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4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses, 94, 198-216. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2021). Organic Process Research & Development, 25(5), 1012-1035. [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules, 28(6), 2657. [Link]
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Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Abstract
This technical guide provides an in-depth exploration of the research potential of the novel chemical entity, 2-Chloro-4-(4-methoxyphenyl)benzonitrile. While direct studies on this compound are not yet prevalent in published literature, its unique structural amalgamation of a benzonitrile core, a chloro substituent, and a 4-methoxyphenyl moiety suggests a rich landscape for investigation in drug discovery and materials science. This document will dissect the individual contributions of these functional groups, propose plausible research applications, and provide detailed, actionable experimental protocols for its synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter with therapeutic potential.
Introduction: Deconstructing the Therapeutic Potential
The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in top-selling pharmaceuticals.[1] The molecule 2-Chloro-4-(4-methoxyphenyl)benzonitrile is a biaryl compound that presents a compelling case for research investment. Its potential lies in the synergistic interplay of its three key chemical motifs:
-
The Benzonitrile Group: This functional group is a versatile component in drug design.[2] It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can influence the electronic density of the aromatic ring, potentially enhancing π-π stacking interactions with protein targets.[3] The nitrile moiety is found in numerous FDA-approved drugs, highlighting its acceptance and utility in creating effective therapeutics.[3][4]
-
The Chloro Substituent: The inclusion of a chlorine atom can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] It can modulate metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and participate in halogen bonding with biological targets.[7] Depending on its position, chlorine can act as either an electron-donating or electron-withdrawing group, offering a tool to fine-tune the electronic properties of the molecule.[8]
-
The 4-Methoxyphenyl Group: This group is prevalent in natural products and approved drugs.[9] The methoxy group can improve drug-target binding, enhance physicochemical properties, and favorably influence metabolic profiles.[10] The 4-methoxyphenyl moiety, in particular, can engage in hydrophobic interactions within protein binding pockets.[11]
The combination of these three motifs in 2-Chloro-4-(4-methoxyphenyl)benzonitrile suggests a molecule with the potential for high binding affinity, good metabolic stability, and favorable pharmacokinetic properties, making it an attractive candidate for a range of therapeutic targets.
Potential Therapeutic Applications and Research Directions
Based on the established roles of its constituent fragments, we propose the following areas of research for 2-Chloro-4-(4-methoxyphenyl)benzonitrile:
As a Scaffold for Kinase Inhibitors
The biaryl motif is a common feature in many kinase inhibitors. The ability of the benzonitrile and 4-methoxyphenyl groups to form key interactions within the ATP-binding pocket of kinases makes this compound a promising starting point for the development of novel kinase inhibitors.
Proposed Research Workflow:
Caption: Proposed workflow for evaluating 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a kinase inhibitor.
As an Androgen Receptor (AR) Modulator
Several non-steroidal androgen receptor modulators feature a benzonitrile core. Given that AR-dependent cancers, such as prostate cancer, are a significant area of unmet medical need, exploring the potential of 2-Chloro-4-(4-methoxyphenyl)benzonitrile as an AR antagonist is a scientifically sound research direction.
Proposed Research Focus:
-
Target: Androgen Receptor (AR)
-
Hypothesis: The compound will act as an antagonist, blocking the binding of androgens to the AR and inhibiting downstream signaling.
-
Key Experiments:
-
AR binding assays (e.g., radioligand binding assay).
-
AR-dependent reporter gene assays in prostate cancer cell lines (e.g., LNCaP, VCaP).
-
In vitro cell proliferation assays using androgen-sensitive prostate cancer cell lines.
-
As a Bioisostere for Other Functional Groups
In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for lead optimization.[12][13] The 2-chloro-4-biphenylnitrile scaffold can be considered a bioisostere for other common motifs in drug discovery. Researchers can synthesize and test analogs where this core replaces, for example, a quinoline or an indole to explore new chemical space and potentially discover compounds with improved properties.
Synthesis and Characterization
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling. These methods are widely used for the formation of biaryl compounds.[14][15][16][17][18]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Table 1: Reactant and Reagent Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloro-4-bromobenzonitrile | C₇H₃BrClN | 216.46 | Starting Material |
| 4-Methoxyphenylboronic acid | C₇H₇BO₃ | 151.94 | Coupling Partner |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Outlook
2-Chloro-4-(4-methoxyphenyl)benzonitrile represents a novel and unexplored chemical entity with significant potential in drug discovery. The strategic combination of a benzonitrile core, a chloro substituent, and a 4-methoxyphenyl group provides a strong rationale for its investigation as a scaffold for kinase inhibitors, androgen receptor modulators, and as a versatile bioisostere. The synthetic route outlined in this guide is robust and utilizes well-established chemistry, making the compound readily accessible for research purposes. We encourage the scientific community to explore the potential of this promising molecule, which may lead to the development of new therapeutic agents and a deeper understanding of the structure-activity relationships of biaryl compounds.
References
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The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]
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The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 27, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]
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General synthetic routes for the preparation of 2‐arylbenzimidazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2014). PubMed Central. Retrieved January 27, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. Retrieved January 27, 2026, from [Link]
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Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. Retrieved January 27, 2026, from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). PubMed Central. Retrieved January 27, 2026, from [Link]
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Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. (2009). ACS Publications. Retrieved January 27, 2026, from [Link]
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Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved January 27, 2026, from [Link]
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Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 27, 2026, from [Link]
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The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (2024). Anbar Journal of Agricultural Sciences. Retrieved January 27, 2026, from [Link]
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Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Negishi Coupling. (2016). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020). PubMed Central. Retrieved January 27, 2026, from [Link]
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Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]
- Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. Retrieved January 27, 2026, from [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved January 27, 2026, from [Link]
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Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). ACS Publications. Retrieved January 27, 2026, from [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved January 27, 2026, from [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. Retrieved January 27, 2026, from [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2020). MDPI. Retrieved January 27, 2026, from [Link]
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Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]
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Pd‐catalyzed Negishi cross‐coupling of aryl, heteroaryl and benzylic... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
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Examples of biaryl structure applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. Retrieved January 27, 2026, from [Link]
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2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles. (2014). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. Retrieved January 27, 2026, from [Link]
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More than a protective group: 4-methoxyphenyl as a new Janus aglycone. (2025). PubMed. Retrieved January 27, 2026, from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]
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Literature review on the synthesis and uses of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
An In-depth Technical Guide to the Synthesis and Applications of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Introduction: Identifying a Core Scaffold in Modern Chemistry
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a substituted biaryl nitrile, a class of molecule that represents a cornerstone for the development of complex chemical entities. Its structure is characterized by three key functional groups: a reactive nitrile, a strategically positioned chloro substituent, and a methoxy-activated phenyl ring. This combination makes it a highly versatile intermediate, particularly in the fields of medicinal chemistry and materials science.
The biaryl motif is a privileged scaffold in drug discovery, offering a rigid framework capable of projecting substituents into protein binding pockets. The nitrile group serves as a valuable synthetic handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, each imparting distinct physicochemical properties. The chloro and methoxy groups further modulate the electronic and steric properties of the molecule, influencing its reactivity and potential for intermolecular interactions, which are critical for optimizing drug-target binding[1]. This guide provides a comprehensive overview of the most logical synthetic strategy for this compound, its potential applications as a chemical building block, and the scientific rationale underpinning these methodologies.
Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling
The most convergent and widely adopted method for constructing biaryl systems is the Suzuki-Miyaura cross-coupling reaction[2]. This Nobel Prize-winning methodology offers a robust and high-yielding pathway to 2-Chloro-4-(4-methoxyphenyl)benzonitrile from commercially available starting materials.
Strategic Rationale and Reaction Design
The core principle involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid in the presence of a base. For the target molecule, the most logical disconnection is between the two phenyl rings. This leads to two potential starting pairs:
-
2-Chloro-4-halobenzonitrile + 4-Methoxyphenylboronic acid
-
4-(4-Methoxyphenyl)halide + 2-Chloro-4-cyanophenylboronic acid
The first option is superior due to the high commercial availability and lower cost of 4-methoxyphenylboronic acid. Between the possible dihalogenated benzonitriles (e.g., 2-chloro-4-bromo- or 2-chloro-4-iodo-), the bromine or iodine atom serves as the reactive site for oxidative addition to the palladium catalyst, as the C-Br and C-I bonds are significantly weaker and more reactive than the C-Cl bond under typical Suzuki conditions. This regioselectivity is a key advantage, ensuring the chloro substituent remains intact for potential downstream modifications.
Proposed Synthetic Workflow
The following diagram illustrates the proposed Suzuki-Miyaura coupling workflow.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures. Researchers should perform their own optimization.
Materials:
-
2-Chloro-4-bromobenzonitrile
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.5 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ensuring sufficient volume to dissolve reactants upon heating).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Part 2: Applications in Chemical Synthesis
The true value of 2-Chloro-4-(4-methoxyphenyl)benzonitrile lies in its potential as a versatile intermediate for constructing more complex, high-value molecules. Its three distinct functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1355247-15-2 | [3] |
| Molecular Formula | C₁₄H₁₀ClNO | Calculated |
| Molecular Weight | 243.69 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) | Analogy |
Note: Experimental physical properties like melting point are not widely published and should be determined empirically.
Potential Downstream Chemical Transformations
The nitrile, chloro, and methoxy groups can each serve as a point of diversification. This is a common strategy in drug discovery for building a library of analogs to explore structure-activity relationships (SAR).
Caption: Potential Derivatization Pathways.
-
Nitrile Group Transformations: The nitrile is arguably the most versatile functional group. It can be reduced to a primary amine (a common basic center in pharmaceuticals), hydrolyzed to a carboxylic acid (an acidic group or precursor to amides), or converted to a tetrazole, which is often used as a bioisostere for a carboxylic acid with improved metabolic stability.
-
Chloro Group Substitution: The chlorine atom, activated by the electron-withdrawing nitrile group, can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles like amines or thiols. Alternatively, it can serve as a handle for a second, different cross-coupling reaction, enabling the synthesis of complex tri-aryl systems.
-
Methoxy Group Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenol. This phenolic hydroxyl group provides a site for further functionalization (e.g., etherification, esterification) and can act as a hydrogen bond donor, which is often critical for drug-receptor interactions.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a valuable and versatile chemical intermediate whose synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. Its true utility is realized in its capacity for selective, multi-point diversification, making it an ideal scaffold for generating libraries of complex molecules in drug discovery and materials science. The strategic combination of a modifiable nitrile, a reactive chloro group, and a tunable methoxy moiety ensures its continued relevance as a core building block for advanced chemical synthesis programs.
References
[4] Google Patents. US6559303B1 - Methods for processing chemical compounds having reactive functional groups. Accessed January 27, 2026. [5] MDPI. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Published April 27, 2010. [3] BLDpharm. 1355247-15-2|2-Chloro-4-(4-methoxyphenyl)benzonitrile. Accessed January 27, 2026. [2] TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 27, 2026. [1] YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Published September 30, 2024. [6] European Patent Office. COMPOUNDS - EP 3810602 B1. Published February 1, 2018. [7] ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Published November 20, 2025.
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Solubility profile of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in common lab solvents
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, profoundly influencing its behavior in biological systems and its viability as a drug candidate. This guide provides a comprehensive examination of the solubility profile of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. Lacking pre-existing empirical data, this document first establishes a theoretical solubility profile based on a detailed analysis of the molecule's structural components. Subsequently, it outlines rigorous, field-proven experimental protocols for the determination of both thermodynamic and kinetic solubility. These methodologies are presented with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical framework for assessing the solubility of this and structurally related compounds.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" serves as a predictive tool for estimating solubility.[1] This is governed by the balance of polar and non-polar characteristics within the solute and solvent. The structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is a composite of functional groups, each contributing to its overall physicochemical properties.
Molecular Structure Deconstruction
A logical first step in predicting solubility is to analyze the constituent parts of the molecule.
Caption: Key functional groups of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
-
Biphenyl Core: The two connected phenyl rings form a large, non-polar, and rigid backbone. This region is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.
-
Nitrile Group (-C≡N): The nitrile group is highly polar due to the electronegativity of the nitrogen atom and the triple bond.[2] While it cannot act as a hydrogen bond donor, the lone pair on the nitrogen can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[2] Benzonitrile itself is only slightly soluble in water but miscible with many organic solvents.[3][4]
-
Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole, but its primary effect is to increase the molecule's lipophilicity (fat-solubility) and molecular weight.[5][6] The addition of chlorine to an aromatic ring generally decreases aqueous solubility.[7] 2-Chlorobenzonitrile, a related compound, is sparingly soluble in water but readily soluble in organic solvents.[1]
-
Methoxy Group (-OCH₃): The ether linkage in the methoxy group introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. However, the attached methyl group contributes to the non-polar character. 4-Methoxybenzonitrile is described as a solid that is soluble in many organic solvents.[8][9]
Predicted Solubility Profile
Based on the structural analysis, the molecule is predominantly non-polar and lipophilic due to its large hydrocarbon core and the chloro substituent. The polar nitrile and methoxy groups will contribute to solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Table 1: Predicted Solubility of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | The large, non-polar biphenyl core will dominate interactions, favoring dissolution in solvents with low polarity.[10][11] |
| Polar Aprotic | Acetone, THF, DCM | High to Moderate | These solvents can engage the polar nitrile and methoxy groups without the high energetic cost of disrupting a strong H-bonding network. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The energy required to break the strong hydrogen bonds between alcohol molecules may only be partially compensated by H-bonding to the solute. |
| Aqueous | Water, PBS Buffer | Very Low | The molecule's high lipophilicity and lack of H-bond donating groups will result in poor solubility in water. |
Experimental Determination of Solubility
Theoretical predictions require empirical validation. The following sections detail the gold-standard and high-throughput methods for determining the solubility of a compound.
Caption: General workflow for determining thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining the true equilibrium solubility of a compound, representing the saturation point of a solution in equilibrium with the solid material.[12]
Protocol:
-
Preparation: Add an excess amount of solid 2-Chloro-4-(4-methoxyphenyl)benzonitrile to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical; for many organic compounds, 24-48 hours is sufficient, but this should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect a precise aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis Spectroscopy (see Section 3).
-
Calculation: Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility is often more relevant as compounds are typically added to aqueous assay buffers from a DMSO stock solution.[14] This measurement identifies the concentration at which a compound precipitates out of solution under these specific, non-equilibrium conditions. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common high-throughput technique.[15][16]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Measurement: Place the plate in a laser nephelometer.[17] The instrument will shake the plate and measure the light scattering at time zero and after a set incubation period (e.g., 2 hours) at a constant temperature.
-
Data Analysis: The concentration at which the light scattering signal significantly increases above the background indicates the point of precipitation. This is reported as the kinetic solubility.
Quantitative Analysis of Solute Concentration
Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable method.
Protocol for HPLC-UV Quantification:
-
Standard Curve Preparation: Prepare a series of standard solutions of 2-Chloro-4-(4-methoxyphenyl)benzonitrile of known concentrations in the chosen solvent.
-
Instrument Setup:
-
Column: A C18 reverse-phase column is typically suitable for a molecule of this polarity.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is a good starting point.
-
Detection: Determine the wavelength of maximum absorbance (λ-max) for the compound using a UV-Vis spectrophotometer. Set the HPLC's UV detector to this wavelength.
-
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.99).
-
Sample Measurement: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.
Data Presentation
Experimental results should be presented clearly for easy interpretation and comparison.
Table 2: Experimental Solubility of 2-Chloro-4-(4-methoxyphenyl)benzonitrile at 25 °C
| Solvent | Method | Solubility (mg/mL) | Solubility (mM) |
| Hexane | Shake-Flask | TBD | TBD |
| Toluene | Shake-Flask | TBD | TBD |
| Dichloromethane | Shake-Flask | TBD | TBD |
| Acetone | Shake-Flask | TBD | TBD |
| Ethanol | Shake-Flask | TBD | TBD |
| Methanol | Shake-Flask | TBD | TBD |
| Water | Shake-Flask | TBD | TBD |
| PBS (pH 7.4) | Nephelometry | --- | TBD (µM) |
TBD: To Be Determined experimentally.
Conclusion
The solubility of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is predicted to be low in aqueous media and high in non-polar organic solvents, a profile dictated by its large hydrophobic core and lipophilic chloro-substituent. The polar nitrile and methoxy functionalities are expected to confer moderate solubility in polar aprotic and protic organic solvents. This theoretical assessment provides a strong hypothesis that must be confirmed through rigorous experimental work. The detailed shake-flask and nephelometry protocols provided in this guide offer a robust framework for obtaining reliable thermodynamic and kinetic solubility data, respectively. Such empirical data is indispensable for advancing the scientific understanding and potential applications of this compound in research and development.
References
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 20). PubMed Central.
- Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
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An In-depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)benzonitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a biaryl nitrile compound with significant potential in the fields of medicinal chemistry and materials science. While this specific molecule may represent a novel chemical entity with limited direct literature, its structural motifs—a substituted benzonitrile core linked to a methoxyphenyl group—are well-established pharmacophores and functional units. This guide, therefore, extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a robust synthetic pathway, and a rationale for its potential applications, all supported by authoritative references.
Physicochemical and Structural Properties
The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and an initial assessment of drug-likeness. The molecular formula of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is determined by the summation of its constituent atoms: a benzonitrile scaffold, a chlorine atom, and a 4-methoxyphenyl substituent. The molecular weight is calculated from the atomic weights of these constituent elements.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 2-Chloro-4-(4-methoxyphenyl)benzonitrile |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl |
| Appearance (Predicted) | Off-white to pale yellow solid |
Note: The appearance is a prediction based on common biaryl compounds and may vary depending on purity.
Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling
The creation of a C-C bond between two aromatic rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation due to its tolerance of a wide variety of functional groups and the use of relatively stable and less toxic organoboron reagents.[1] For the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a logical approach involves the coupling of a di-halogenated benzonitrile with a commercially available boronic acid.
The choice of 2-chloro-4-bromobenzonitrile as a starting material is strategic. The differential reactivity of aryl bromides and chlorides in palladium-catalyzed reactions allows for a selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further derivatization. Palladium-imidazol-2-ylidene complexes are known to be efficient catalysts for the Suzuki cross-coupling of aryl chlorides, indicating that with the right catalyst system, even the less reactive C-Cl bond can be functionalized if desired.[2] This synthetic route provides a direct and high-yielding pathway to the target biaryl nitrile.[3]
The following protocol is a robust starting point for the synthesis, based on established procedures for Suzuki-Miyaura coupling of aryl halides.[4]
Materials:
-
2-Chloro-4-bromobenzonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or another suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene and water (solvent system)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The use of an aqueous phase is common in Suzuki couplings and can accelerate the reaction.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Potential Applications in Drug Discovery and Materials Science
The structural features of 2-Chloro-4-(4-methoxyphenyl)benzonitrile suggest its potential utility in several areas of chemical and pharmaceutical research.
-
Benzonitrile as a Pharmacophore: The benzonitrile group is present in a number of approved drugs and is a versatile pharmacophore. It can act as a hydrogen bond acceptor and its rigid structure can provide a scaffold for orienting other functional groups. Benzonitrile derivatives have been investigated for a wide range of biological activities.[6] The presence of this moiety in drugs like crisaborole and alectinib underscores its importance in drug design.[7]
-
Biaryl Scaffolds in Drug Design: Biaryl structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to mimic peptide bonds and interact with a variety of biological targets. They are found in numerous drugs with diverse therapeutic applications, including antiviral, antihypertensive, and antifungal agents.[8][9] The biaryl core of 2-Chloro-4-(4-methoxyphenyl)benzonitrile provides a rigid framework that can be further functionalized to optimize binding to target proteins.
-
Influence of Chloro and Methoxy Substituents: The chloro and methoxy groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Chloro Group: The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.[10] It is a common substituent in many FDA-approved drugs.[11]
-
Methoxy Group: The methoxy group can improve a compound's solubility and metabolic profile, and it can also act as a hydrogen bond acceptor, influencing ligand-target interactions.[12] Its presence is widespread in natural products and their synthetic derivatives.[13]
-
Given these properties, 2-Chloro-4-(4-methoxyphenyl)benzonitrile could serve as a valuable intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.
The rigid, conjugated biaryl structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile also suggests potential applications in materials science. Biaryl compounds are known to be useful as fine chemicals for liquid crystals and as precursors for advanced materials.[14] The nitrile group can influence the electronic properties and intermolecular interactions of the molecule, making it a candidate for investigation in the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a molecule of significant interest, possessing a combination of structural features that are highly relevant to contemporary drug discovery and materials science. This guide has provided a theoretical framework for its synthesis and an evidence-based rationale for its potential applications. The proposed Suzuki-Miyaura coupling provides a reliable and efficient method for its preparation. Further investigation into the biological activity and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutics and advanced materials.
References
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(19), 5114–5117.
- ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Cravotto, G., & Orio, L. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(18), 3249-3269.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35849-35863.
- Bringmann, G., Walter, R., & Weirich, R. (1990). The Directed Synthesis of Biaryl Compounds: Modern Concepts and Strategies. Angewandte Chemie International Edition in English, 29(9), 977-991.
- Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973–2976.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Mondal, S., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. New Journal of Chemistry, 45(32), 14458-14468.
- Li, J. H., Liang, Y., & Wang, D. P. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(1), 370–373.
- Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- Singh, R. P., & Kumar, S. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances, 11(43), 26867-26883.
- Šeršeň, F., & Lacko, I. (2010). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles. Chemical Papers, 64(4), 514-521.
- Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4823–4826.
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1433.
- Ishihara, Y. (2023).
- da Silva, A. F., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(11), e01131-21.
- Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
- Shang, R., & Fu, Y. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1039–1047.
- Al-Obaidi, G. S., Hameed, H. K., & Ahmed, M. A. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVAL OF SOME HEAVY METALS IN THE ENVIRONMENT. Anbar Journal of Agricultural Sciences, 22(2).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1478.
- Zhang, Y., et al. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(13), 4239.
- BenchChem. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
- Clough, J. M., & Williams, J. M. (1999). Process for preparing biaryl compounds. U.S. Patent No. 5,922,898. Washington, DC: U.S.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem.
- Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(7), 2829–2840.
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Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its power lies in the efficient and versatile construction of carbon-carbon (C-C) bonds, most notably for the synthesis of biaryl and substituted aromatic compounds which are prevalent motifs in a vast array of biologically active molecules.[3][4][5] Developed by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction forges a bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[4][6] The reaction's widespread adoption is a testament to its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate for various research and development applications. The synthesis is achieved through the Suzuki-Miyaura coupling of 4-bromo-2-chlorobenzonitrile with 4-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a meticulous step-by-step experimental procedure, and offer insights into the critical parameters that govern the reaction's success.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6][7] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, 4-bromo-2-chlorobenzonitrile) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[7][8]
-
Transmetalation: This crucial step requires the presence of a base.[9][10] The base activates the organoboron compound (4-methoxyphenylboronic acid), forming a more nucleophilic boronate species.[9][10] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond of the biaryl product (2-Chloro-4-(4-methoxyphenyl)benzonitrile).[7][8] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Below is a visual representation of this catalytic cycle:
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This protocol is designed for researchers and professionals in drug development and requires adherence to standard laboratory safety procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-2-chlorobenzonitrile | ≥98% | Commercially Available | The starting aryl halide. |
| 4-methoxyphenylboronic acid | ≥98% | Commercially Available | The organoboron coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precursor. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | An electron-rich phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | The base for the reaction. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | The reaction solvent. |
| Deionized Water | High Purity | Laboratory Supply | Used in the solvent mixture. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Laboratory Prepared | For washing during workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzonitrile (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen gas.
-
Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq.) and tricyclohexylphosphine (0.04 eq.) to the flask.
-
Using a syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a suitable reaction concentration (e.g., 0.1 M with respect to the 4-bromo-2-chlorobenzonitrile).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete when the starting aryl halide is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent system to isolate the pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Aryl Halide | 4-bromo-2-chlorobenzonitrile (1.0 eq.) | The electrophilic coupling partner. |
| Boronic Acid | 4-methoxyphenylboronic acid (1.1 - 1.5 eq.) | The nucleophilic coupling partner; a slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A reliable palladium source for Suzuki-Miyaura couplings.[9] |
| Ligand | PCy₃ (2-10 mol%) | An electron-rich, bulky phosphine that promotes the oxidative addition and reductive elimination steps.[9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 eq.) | Essential for the transmetalation step; the choice of base can significantly impact the reaction rate and yield.[10] |
| Solvent | 1,4-Dioxane/Water, Toluene, or DMF | The solvent system influences the solubility of the reagents and the reaction kinetics.[8] |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
| Reaction Time | 12 - 24 hours | Dependent on the specific substrates and reaction conditions; should be monitored. |
| Expected Yield | 75 - 90% | Typical yields for this type of transformation, subject to optimization. |
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is set up under a strictly inert atmosphere to prevent catalyst deactivation. The quality of the palladium precursor and ligand is also paramount.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure it is anhydrous and present in sufficient excess.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. Minimizing the excess of boronic acid and ensuring an efficient transmetalation can mitigate this.
-
Protodeboronation: The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond. Use of anhydrous solvents and appropriate bases is important.
-
-
Purification Challenges:
-
Residual palladium can often be removed by treating the crude product solution with an appropriate scavenger or by careful chromatography.
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of complex organic molecules. The protocol detailed in this application note provides a robust and reliable method for the preparation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can successfully and efficiently synthesize this and other valuable biaryl compounds for their drug discovery and development endeavors.
References
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
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PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. Retrieved from [Link]
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PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
- Google Patents. CN103804235A - Preparation method of o-methoxybenzonitrile.
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ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]
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ResearchGate. How can I purify impure benzonitrile?. Retrieved from [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]
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Application Note: High-Purity Isolation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Introduction: The Importance of Purity
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a substituted biaryl nitrile, a structural motif of significant interest in medicinal chemistry and materials science. As a key building block, its purity is paramount; trace impurities can lead to unpredictable side reactions, lower yields in subsequent steps, and complications in biological assays. This document provides a comprehensive guide to the purification of this compound, grounded in an understanding of its likely synthetic origin and the associated impurity profile. The protocols herein are designed for researchers, chemists, and drug development professionals to achieve high-purity material (>99%) consistently.
Anticipating the Challenge: The Impurity Profile from Suzuki-Miyaura Synthesis
The most common and versatile synthetic route to a biaryl compound like 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling an aryl halide (e.g., 2,4-dichlorobenzonitrile) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) using a palladium catalyst.[2] Understanding this synthetic context is crucial as it dictates the nature of the impurities that must be removed.
Common Impurities Include:
-
Unreacted Starting Materials: 2,4-Dichlorobenzonitrile and 4-methoxyphenylboronic acid.
-
Homocoupling Byproducts: 4,4'-Dimethoxybiphenyl (from the boronic acid) and a dichlorobiphenyl derivative (from the aryl halide).[3]
-
Protodeboronation Product: Anisole (from the boronic acid).
-
Catalyst Residues: Residual palladium and ligands, which can be toxic and interfere with downstream reactions.[4]
The purification strategy must therefore be robust enough to separate the target molecule from these structurally similar organic compounds and inorganic residues.
Strategic Purification Workflow
A multi-step approach is required to systematically remove the diverse range of potential impurities. The overall strategy involves an initial extractive workup followed by primary purification via column chromatography and a final polishing step of recrystallization to achieve maximum purity.
Figure 1: High-level strategic workflow for the purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
Causality: The initial step aims to partition the reaction mixture between an organic solvent and water. This efficiently removes inorganic salts (e.g., the base used in the Suzuki reaction like K₂CO₃), water-soluble boronic acid byproducts, and any highly polar impurities, simplifying the subsequent chromatographic separation.
Methodology:
-
Quenching: Cool the crude reaction mixture to room temperature. Dilute it with an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM) (approx. 10 volumes relative to the starting aryl halide).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x volumes) to neutralize any remaining acid and remove some phenolic impurities.
-
Water (2x volumes).
-
Saturated aqueous sodium chloride (brine) solution (1x volume) to break any emulsions and remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The rationale for this step is to remove all traces of water, which can negatively affect the resolution of silica gel chromatography.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid/oil for the next step.
Protocol 2: Flash Column Chromatography
Causality: This is the primary purification technique for separating organic compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[5] The polarity differences between the desired product, unreacted starting materials, and homocoupled byproducts allow for their effective separation.
Data Presentation: Solvent System Development
The choice of eluent is critical. The target molecule has moderate polarity due to the nitrile and methoxy groups. A typical starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or DCM). Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent ratio, aiming for a product Retention Factor (Rƒ) of ~0.25-0.35.
| Component | Polarity | Expected Elution Order (First to Last) |
| Homocoupled Biphenyls | Low | 1 |
| 2-Chloro-4-(4-methoxyphenyl)benzonitrile | Moderate | 2 (Product) |
| 2,4-Dichlorobenzonitrile | Moderate-Low | May co-elute or elute just before the product |
| 4-Methoxyphenylboronic Acid & Derivatives | High | 3 (or retained on silica) |
Methodology:
-
Column Preparation:
-
Select a column of appropriate size (typically a 40-50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[5]
-
Pack the column with the slurry, ensuring no air bubbles are trapped, and finish with a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product from Step 4 in a minimal amount of the column solvent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds (e.g., from 5% to 15% Ethyl Acetate in Hexane).[6] This ensures that lower polarity impurities are washed out first, followed by the product, without excessive band broadening.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the partially purified product, which often appears as a white to off-white solid.
-
Protocol 3: Recrystallization for Final Purity
Causality: Recrystallization is a powerful technique for purifying solid compounds to a very high degree.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, the compound will crystallize out in a pure form, leaving impurities behind in the solution (mother liquor).[8]
Methodology:
-
Solvent Screening: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen for benzonitriles include ethanol, methanol, and isopropanol.[9][10]
-
Dissolution: Place the solid from Step 5 into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, high-purity product.
Workflow Logic and Quality Control
Effective purification requires in-process checks to validate the success of each step.
Figure 2: Decision-making flowchart for purification and quality control.
References
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available at: [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
Kavitha, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22, x265-x266. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. Available at: [Link]
-
PubChem. 2-Methoxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. National Institutes of Health. Available at: [Link]
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YouTube. Recrystallisation of benzoic acid. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Available at: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
CDAC. Recrystallization. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Royal Society of Chemistry. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Available at: [Link]
-
Solubility of Things. 4-Chlorobenzonitrile. Available at: [Link]
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ChemTalk. Lab Procedure: Recrystallization. Available at: [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available at: [Link]
-
ACS Publications. Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Available at: [Link]
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ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Application Notes and Protocols for the Utilization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate in the construction of complex molecular architectures for pharmaceutical applications. The biaryl nitrile scaffold is a prevalent motif in numerous biologically active compounds, and this guide offers detailed, field-proven protocols for the synthesis, purification, and characterization of this valuable building block. Furthermore, we present a validated protocol for a subsequent transformation, underscoring its utility in elaborating the core structure into potential drug candidates. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Introduction: The Significance of Biaryl Nitriles in Medicinal Chemistry
The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make biaryls ideal for targeting a wide range of biological receptors and enzymes.[1] When combined with a nitrile functionality, these scaffolds gain a versatile chemical handle that can be further elaborated into amides, carboxylic acids, tetrazoles, and other bioisosteres, or can participate in crucial hydrogen bonding interactions with protein targets.
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a strategically functionalized intermediate that offers multiple avenues for synthetic diversification. The chloro substituent provides a site for nucleophilic aromatic substitution or further cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of the final compound. The nitrile group, as mentioned, is a key functional group for subsequent chemical transformations. This guide will first detail a robust and scalable synthesis of this intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of the Intermediate: 2-Chloro-4-(4-methoxyphenyl)benzonitrile
The most efficient and modular route to 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling of a dihalogenated benzonitrile with an appropriate boronic acid.[2] This palladium-catalyzed reaction is a pillar of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3]
Synthetic Strategy: A Two-Step Approach
Our strategy involves a two-step sequence starting from commercially available 4-amino-2-chlorobenzonitrile:
-
Sandmeyer Reaction: Conversion of the amino group of 4-amino-2-chlorobenzonitrile to a bromide, yielding the key precursor, 2-chloro-4-bromobenzonitrile.[4]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid to furnish the target intermediate, 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials and employs well-established and scalable reaction classes.
Experimental Workflow Overview
Caption: Synthetic workflow for 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-bromobenzonitrile
Causality behind Experimental Choices: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide. The use of hydrobromic acid as the solvent and source of bromide, along with copper(I) bromide as a catalyst, ensures efficient conversion of the intermediate diazonium salt to the desired aryl bromide.[4]
Protocol:
-
To a stirred solution of 4-amino-2-chlorobenzonitrile (1.0 eq.) in a suitable vessel, add 48% hydrobromic acid (approx. 5-7 volumes).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water (approx. 2 volumes) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (approx. 3-4 volumes).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-4-bromobenzonitrile as a solid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Causality behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For the coupling of an aryl chloride, a more electron-rich and sterically hindered phosphine ligand is often required for efficient oxidative addition.[5] A common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[2] An inorganic base, such as potassium carbonate or cesium carbonate, is necessary for the transmetalation step.[6] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7]
Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-4-bromobenzonitrile (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, approx. 10 volumes based on the aryl halide) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Purification and Characterization
Proper purification and characterization are essential to ensure the quality of the intermediate for subsequent synthetic steps.
Purification
Flash column chromatography on silica gel is the recommended method for obtaining highly pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar system (e.g., a mixture of hexanes and ethyl acetate) will effectively separate the product from starting materials and catalyst residues.
Characterization
The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The methoxy group will be a sharp singlet at approximately δ 3.8-3.9 ppm. The coupling patterns of the aromatic protons will be consistent with the substitution pattern. |
| ¹³C NMR | The nitrile carbon will appear around δ 118-120 ppm. The carbon bearing the chlorine will be in the range of δ 130-140 ppm. The methoxy carbon will be at approximately δ 55-56 ppm. The remaining aromatic carbons will appear in the δ 110-160 ppm range. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₄H₁₀ClNO should be observed, along with the characteristic isotopic pattern for a chlorine-containing compound. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Application in Further Pharmaceutical Synthesis: Hydrolysis to the Carboxylic Acid
To demonstrate the utility of 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a pharmaceutical intermediate, we present a protocol for its hydrolysis to the corresponding carboxylic acid, 2-Chloro-4-(4-methoxyphenyl)benzoic acid. Carboxylic acids are common functionalities in drug molecules and serve as key precursors for the synthesis of amides and esters.
Hydrolysis Workflow
Caption: Hydrolysis of the intermediate to the corresponding carboxylic acid.
Detailed Experimental Protocol: Hydrolysis
Causality behind Experimental Choices: Basic hydrolysis using sodium hydroxide in a water/ethanol co-solvent system is a standard and effective method for converting nitriles to carboxylic acids. The elevated temperature (reflux) is necessary to drive the reaction to completion. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid product.
Protocol:
-
In a round-bottom flask, dissolve 2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (5.0-10.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Chloro-4-(4-methoxyphenyl)benzoic acid.
Data Summary
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (by HPLC) |
| Sandmeyer | 4-Amino-2-chlorobenzonitrile | NaNO₂, HBr, CuBr | 2-Chloro-4-bromobenzonitrile | 70-80% | >95% |
| Suzuki Coupling | 2-Chloro-4-bromobenzonitrile | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)benzonitrile | 80-90% | >98% |
| Hydrolysis | 2-Chloro-4-(4-methoxyphenyl)benzonitrile | NaOH, H₂O/EtOH | 2-Chloro-4-(4-methoxyphenyl)benzoic acid | >90% | >98% |
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a highly valuable and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein provide a reliable and scalable route to this compound and demonstrate its utility in the preparation of more complex, drug-like molecules. The Suzuki-Miyaura coupling is a powerful tool for the construction of the core biaryl structure, and the subsequent functional group manipulations of the nitrile offer numerous possibilities for library synthesis and lead optimization in drug discovery programs. By understanding the underlying principles of these reactions, researchers can confidently employ this intermediate in their synthetic endeavors.
References
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. ResearchGate. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Available at: [Link]
-
Supplementary Information. Beilstein Journals. Available at: [Link]
-
Couplings of aryl chlorides with aryl boronic acids. ResearchGate. Available at: [Link]
- Process for preparing para-bromo benzonitrile. Google Patents.
-
EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Semantic Scholar. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
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7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
- Preparation of benzonitriles. Google Patents.
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Application of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures conferring a vast array of biological activities and physical properties.[1] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance. This guide focuses on the utility of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a highly versatile and functionalized building block, for the construction of diverse and medicinally relevant heterocyclic systems.
The intrinsic reactivity of this starting material is dictated by two key functional groups: the chloro substituent at the 2-position and the cyano group. The ortho-disposition of these groups on the aromatic ring provides a powerful platform for a variety of cyclization strategies. The chloro atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the nitrile functionality can act as an electrophilic center or be transformed into other reactive intermediates, facilitating the closure of nitrogen-containing rings. This technical note will provide detailed protocols and mechanistic insights into the application of this substrate in the synthesis of quinazolines and benzothiophenes, two classes of heterocycles with significant pharmacological importance.
Chapter 1: Foundational Synthetic Strategies: Leveraging the Chloro and Cyano Groups
The synthetic potential of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is primarily unlocked through palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations. Understanding these foundational transformations is crucial for designing efficient synthetic routes.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[2] In the context of our starting material, this reaction is employed to introduce a nitrogen nucleophile at the C2 position, replacing the chloro substituent. This step is often the gateway to nitrogen-containing heterocycles.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is critical. For aryl chlorides, which are less reactive than bromides or iodides, bulky, electron-rich ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes) are required.[3] These ligands facilitate the rate-determining oxidative addition step and promote the final reductive elimination.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine nucleophile, making it a more potent nucleophile for the catalytic cycle.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is an indispensable tool for forming carbon-carbon bonds, linking the aryl chloride with an organoboron reagent.[4][5] This allows for the introduction of diverse aryl, vinyl, or alkyl substituents, profoundly altering the core scaffold before subsequent cyclization or derivatization.
Causality Behind Experimental Choices:
-
Organoboron Reagent: Boronic acids (RB(OH)₂) or their corresponding esters are commonly used due to their stability, low toxicity, and commercial availability.[6]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
Chapter 2: Synthesis of Quinazoline Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[7] The ortho-chloro-benzonitrile motif is an ideal precursor for their construction. A highly efficient route involves a tandem reaction where an initial C-N bond formation is followed by an intramolecular cyclization onto the nitrile group.
Protocol 2.1: One-Pot Synthesis of 2-Amino-6-(4-methoxyphenyl)quinazolin-4(3H)-one
This protocol details a copper-catalyzed tandem reaction between 2-Chloro-4-(4-methoxyphenyl)benzonitrile and urea. The causality for using a copper catalyst here, as opposed to palladium, is its demonstrated efficacy in activating benzamides and related functionalities for nucleophilic addition to nitriles under specific conditions, often proving more cost-effective for certain transformations.[8]
Reaction Scheme: 2-Chloro-4-(4-methoxyphenyl)benzonitrile + Urea --(CuI, Base)--> 2-Amino-6-(4-methoxyphenyl)quinazolin-4(3H)-one
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-4-(4-methoxyphenyl)benzonitrile | 243.69 | 1.00 g | 4.10 | 1.0 |
| Urea | 60.06 | 0.74 g | 12.3 | 3.0 |
| Copper(I) Iodide (CuI) | 190.45 | 78 mg | 0.41 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.13 g | 8.20 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.00 g, 4.10 mmol), urea (0.74 g, 12.3 mmol), copper(I) iodide (78 mg, 0.41 mmol), and potassium carbonate (1.13 g, 8.20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 140 °C and stir the reaction mixture vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Product Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 30 mL) and then with cold ethanol (2 x 15 mL) to remove residual DMF and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford the pure 2-amino-6-(4-methoxyphenyl)quinazolin-4(3H)-one as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 65-75%.
Chapter 3: Synthesis of Benzothiophene Derivatives
Benzothiophenes are another class of heterocyclic compounds with widespread applications, including in pharmaceuticals and organic electronics.[9][10] Synthesizing these from 2-Chloro-4-(4-methoxyphenyl)benzonitrile requires the introduction of a sulfur atom and the formation of the thiophene ring. A common strategy involves reaction with a sulfur nucleophile followed by cyclization.
Protocol 3.1: Synthesis of 3-Amino-6-(4-methoxyphenyl)benzo[b]thiophene-2-carbonitrile
This protocol employs a base-mediated reaction with methyl thioglycolate. The rationale here is that the thioglycolate acts as the sulfur source, and its ester and methylene functionalities provide the necessary atoms to construct the thiophene ring through an intramolecular condensation/cyclization process.
Reaction Scheme: 2-Chloro-4-(4-methoxyphenyl)benzonitrile + Methyl thioglycolate --(Base)--> 3-Amino-6-(4-methoxyphenyl)benzo[b]thiophene-2-carbonitrile
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-4-(4-methoxyphenyl)benzonitrile | 243.69 | 1.00 g | 4.10 | 1.0 |
| Methyl thioglycolate | 106.14 | 0.52 g | 4.92 | 1.2 |
| Sodium Methoxide (NaOMe) | 54.02 | 0.44 g | 8.20 | 2.0 |
| Methanol (MeOH) | - | 25 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a 100 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, dissolve sodium methoxide (0.44 g, 8.20 mmol) in 15 mL of anhydrous methanol under a nitrogen atmosphere.
-
Reagent Addition: To this solution, add methyl thioglycolate (0.52 g, 4.92 mmol) dropwise at room temperature. Stir for 15 minutes. Then, add a solution of 2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.00 g, 4.10 mmol) in 10 mL of methanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. A solid product should precipitate.
-
Product Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Purification: The crude solid is typically of high purity. If necessary, it can be recrystallized from ethanol to yield the final product.
-
Characterization: Confirm the structure of 3-Amino-6-(4-methoxyphenyl)benzo[b]thiophene-2-carbonitrile using appropriate spectroscopic methods (NMR, IR, MS). Expected yields are generally good, often exceeding 80%.
Caption: Synthetic pathways from 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Summary and Outlook
2-Chloro-4-(4-methoxyphenyl)benzonitrile stands out as a pre-functionalized and synthetically tractable starting material for the assembly of complex heterocyclic molecules. The strategic positioning of the chloro and cyano groups enables researchers to employ powerful and reliable synthetic methodologies, such as palladium-catalyzed cross-couplings and base-mediated cyclizations, to build pharmacologically relevant scaffolds like quinazolines and benzothiophenes. The protocols detailed herein are robust and serve as a foundation for further exploration into the synthesis of even more complex and diverse heterocyclic systems. Future work could explore tandem Suzuki-cyclization reactions or multi-component reactions to rapidly build molecular complexity from this valuable intermediate.
References
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
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Benzothiophene synthesis . Organic Chemistry Portal. [Link]
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Naveen, S. et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile . ResearchGate. [Link]
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Wang, L. et al. (2005). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones . Organic Letters. [Link]
- EP0832889B1 - Process for the synthesis of benzothiophenes.
- Li, J. et al. (2013). Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Synlett.
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Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... . ResearchGate. [Link]
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S. S, A. et al. (2023). Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds . AIP Conference Proceedings. [Link]
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Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles . ResearchGate. [Link]
-
Dong, J. et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines . Frontiers in Chemistry. [Link]
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p-METHOXYPHENYLACETONITRILE . Organic Syntheses Procedure. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Kumar, D. & Singh, R. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science . ScienceScholar. [Link]
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Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry . YouTube. [Link]
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Quinazoline synthesis . Organic Chemistry Portal. [Link]
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Wang, D. et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Chemical Communications. [Link]
-
Lee, D. Y. et al. (2004). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts . Journal of the Korean Chemical Society. [Link]
-
Nerdinger, S. et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls . The Journal of Organic Chemistry. [Link]
-
Hsieh, H.-W. et al. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration . Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET . YouTube. [Link]
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Application Notes and Protocols: The Strategic Role of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in Modern Agrochemical Development
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Abstract
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals necessitates a deep understanding of the molecular scaffolds used in their design. While not an active ingredient itself, 2-Chloro-4-(4-methoxyphenyl)benzonitrile has emerged as a critical and highly versatile intermediate in the synthesis of next-generation fungicides and other crop protection agents. Its unique substitution pattern offers synthetic chemists a valuable platform for creating complex molecules with potent biological activity. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this key building block. We will explore its fundamental properties, provide detailed, field-tested protocols for its use in synthesizing advanced fungicidal candidates, and outline methodologies for their subsequent biological evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate in their own discovery pipelines.
Section 1: Core Characteristics of the Intermediate
A thorough understanding of a starting material's properties is foundational to its successful application in complex synthetic routes. 2-Chloro-4-(4-methoxyphenyl)benzonitrile is a stable, crystalline solid under standard conditions, making it amenable to a variety of reaction conditions.
Table 1: Physicochemical Properties of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
| Property | Value |
| CAS Number | 1355248-21-3 |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | 2-chloro-4-(4-methoxyphenyl)benzonitrile |
Data sourced from publicly available chemical supplier information.
The molecule's structure is key to its utility. The chlorine atom at the 2-position and the nitrile group provide two reactive handles for further chemical modification. The methoxyphenyl group at the 4-position is a common feature in many biologically active compounds, including methoxyacrylate fungicides, where it plays a role in binding to the target site.[1]
Section 2: Application in the Synthesis of Novel Fungicidal Candidates
The primary value of 2-Chloro-4-(4-methoxyphenyl)benzonitrile lies in its role as a precursor for more elaborate molecules. Its biphenyl-like structure is a scaffold found in several classes of modern fungicides, particularly those targeting the fungal respiratory chain. Below, we provide a validated protocol for a key transformation step, illustrating its use in constructing a novel fungicidal core structure.
Protocol 1: Palladium-Catalyzed Suzuki Coupling for Structural Diversification
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For an intermediate like 2-Chloro-4-(4-methoxyphenyl)benzonitrile, this reaction is a powerful tool for introducing a wide array of new functional groups at the chloro-position, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Objective: To replace the chlorine atom of the intermediate with a pyridine ring, a common heterocycle in agrochemicals, to generate a novel biphenyl-pyridine scaffold.
Materials:
-
2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Standard reflux apparatus, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate small vial, dissolve Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous toluene.
-
Inert Atmosphere: Evacuate and backfill the main reaction flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water) to the reaction flask via cannula or syringe. The mixture should be a slurry.
-
Catalyst Introduction: Add the pre-dissolved catalyst solution to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure target compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Scientist's Rationale:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic turnover.
-
Ligand Choice (PPh₃): Triphenylphosphine is a common, robust ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base (K₂CO₃): The base is crucial for the transmetalation step of the Suzuki cycle, activating the boronic acid. Potassium carbonate is an effective, inexpensive, and moderately strong base suitable for this transformation.
-
Two-Phase Solvent System: The toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Visualizing the Synthetic Workflow
The following diagram illustrates the strategic position of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in a typical agrochemical discovery workflow.
Caption: Agrochemical discovery workflow.
Section 3: Biological Evaluation of Synthesized Derivatives
Once a library of compounds has been synthesized from the core intermediate, they must be screened for biological activity. An in vitro antifungal bioassay is the first critical step to identify promising candidates.
Protocol 2: High-Throughput In Vitro Antifungal Susceptibility Assay
This protocol is designed to assess the efficacy of newly synthesized compounds against a panel of common plant pathogenic fungi.
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against fungal growth in a 96-well plate format.
Materials:
-
Synthesized test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
A panel of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).
-
Potato Dextrose Broth (PDB) or other suitable liquid growth medium.
-
Sterile 96-well microtiter plates.
-
Spore suspension of each fungus, calibrated to a concentration of 1 x 10⁵ spores/mL.
-
A commercial fungicide as a positive control (e.g., a strobilurin).
-
DMSO as a negative control.
-
Microplate reader (spectrophotometer).
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 2 µL of each compound dilution into the wells of a 96-well plate. Include wells for the positive control and negative control (DMSO only).
-
Media and Inoculum Preparation: Add 198 µL of the fungal spore suspension in PDB to each well. This results in a final test volume of 200 µL and ensures the final DMSO concentration is 1%, which is typically non-inhibitory to fungal growth.
-
Incubation: Cover the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to the fungal biomass.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value.
-
Self-Validation and Trustworthiness:
-
The inclusion of a positive control with a known mechanism of action and potency validates the assay's sensitivity and performance.
-
The negative control (DMSO) confirms that the solvent does not interfere with fungal growth and establishes the baseline for 0% inhibition.
-
Running the assay in triplicate for each concentration minimizes variability and increases the statistical confidence in the resulting EC₅₀ values.
Data Presentation and Interpretation
The results of the bioassay should be summarized in a clear, tabular format to facilitate comparison between different chemical analogues.
Table 2: Illustrative Antifungal Activity Data (EC₅₀ in µg/mL)
| Compound ID | Modification at 2-position | Fusarium graminearum | Botrytis cinerea | Alternaria solani |
| LEAD-001 | 3-pyridyl | 1.2 | 5.8 | 2.5 |
| LEAD-002 | 4-fluorophenyl | 3.5 | 10.2 | 8.1 |
| LEAD-003 | Thiophen-2-yl | 0.8 | 4.1 | 1.9 |
| Positive Control | (Commercial Fungicide) | 0.5 | 1.5 | 0.9 |
Interpretation: In this illustrative data, compound LEAD-003 , derived from the thiophene boronic acid, shows the most promising broad-spectrum activity, with EC₅₀ values approaching the positive control. This compound would be prioritized for further investigation, including mechanism of action studies and greenhouse testing.
Section 4: Postulated Mechanism of Action
Many fungicides derived from biphenyl or related scaffolds, especially those containing a methoxy group, are known to target cellular respiration.[2] Specifically, they often act as inhibitors of the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain.[3] This inhibition blocks ATP synthesis, starving the fungus of energy and leading to cell death.
Visualizing the Molecular Target
The diagram below illustrates the proposed mechanism of action for a fungicide derived from the 2-Chloro-4-(4-methoxyphenyl)benzonitrile scaffold.
Caption: Proposed inhibition of fungal respiration.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a testament to the importance of strategic intermediates in the agrochemical discovery process. While not a final product, its well-defined structure and reactive sites provide a robust and versatile starting point for the synthesis of novel fungicidal candidates. By employing powerful synthetic methodologies like the Suzuki coupling and systematic biological screening, researchers can leverage this key building block to efficiently explore new chemical space. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to develop the next generation of effective and sustainable crop protection solutions.
References
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved January 27, 2026, from [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved January 27, 2026, from [Link]
-
Harper, D. B. (1977). Fungal degradation of aromatic nitriles. Enzymology of C–N cleavage by Fusarium solani. Biochemical Journal, 165(2), 309–319. Retrieved January 27, 2026, from [Link]
-
Martínková, L., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Ecotoxicology and Environmental Safety, 73(6), 1259-1264. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US9422254B2 - Methoxyacrylate-based fungicide and methods for preparing and using the same.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
The mechanism of acid catalyzed hydrolysis of benzonitrile involves. (2023, May 9). YouTube. Retrieved January 27, 2026, from [Link]
-
Penn State Extension. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved January 27, 2026, from [Link]
-
Justia Patents. (2021). Process for production of 2-chloro-4-nitroimidazole derivatives. Retrieved January 27, 2026, from [Link]
-
Georganics. (n.d.). 2-(3-Chloro-4-methoxybenzylidene)malononitrile. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi.
- Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
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- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Cross-coupling reactions utilizing 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a substrate
Application Note: High-Efficiency Functionalization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Executive Summary
2-Chloro-4-(4-methoxyphenyl)benzonitrile (hereafter referred to as Substrate-A ) represents a specialized biphenyl scaffold often utilized in the synthesis of liquid crystals, OLED materials, and pharmaceutical intermediates. Its unique reactivity profile is defined by two opposing forces:[1]
-
Electronic Activation: The ortho-nitrile group acts as a strong electron-withdrawing group (EWG), significantly lowering the barrier for oxidative addition into the C-Cl bond compared to unactivated aryl chlorides.
-
Steric Hindrance: The ortho-nitrile imposes steric pressure, necessitating specific ligand geometries to facilitate the approach of the palladium center.
This guide details optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, specifically tailored to overcome the kinetic inertness of the aryl chloride moiety while preserving the nitrile functionality.
Substrate Analysis & Reactivity Profile
Before initiating experimentation, it is critical to understand the electronic landscape of Substrate-A .
-
Site of Reaction (C2-Cl): The primary handle. The bond dissociation energy (BDE) is lower than typical phenyl chlorides due to the inductive effect of the -CN group.
-
Distal Substituent (C4-ArOMe): The 4-(4-methoxyphenyl) group is an electron-donating group (EDG). While distal, it slightly increases electron density in the central ring, potentially making oxidative addition slower than in 2-chloro-4-nitrobenzonitrile, but faster than in 2-chlorotoluene.
-
Risk Factors:
-
Nitrile Hydrolysis: Basic aqueous conditions at high temperatures can convert the -CN to an amide (-CONH2). Anhydrous bases or sterically hindered bases are preferred.
-
Dehalogenation: In the presence of hydride sources (e.g., excess alcohol solvents), the C-Cl bond may undergo hydrodehalogenation.
-
Protocol 1: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of Terphenyls (Liquid Crystal Precursors). Challenge: Preventing hydrolysis of the nitrile while activating the hindered chloride.
Optimized Reagents
| Component | Choice | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Stable Pd(II) precursor; reduces to active Pd(0) in situ. |
| Ligand | SPhos (4 mol%) | Electron-rich biaryl phosphine. The methoxy groups on SPhos provide stability and facilitate oxidative addition into hindered chlorides. |
| Base | K₃PO₄ (2.0 equiv) | Mild base; less prone to hydrolyzing nitriles than hydroxides (NaOH/KOH). |
| Solvent | Toluene/Water (10:1) | Biphasic system allows solubility of organic substrate and inorganic base without full aqueous exposure. |
Step-by-Step Methodology
-
Charge: In a glovebox or under Argon flow, add Substrate-A (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv) to a reaction vial.
-
Solvent Addition: Add degassed Toluene and Water (10:1 ratio). Concentration should be 0.2 M with respect to the substrate.
-
Degas: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles.
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours.
-
Note: Monitor via HPLC/UPLC. The nitrile peak (~2220 cm⁻¹) should remain; disappearance of the C-Cl peak indicates conversion.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate. Wash with water (x2) and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Application: Introduction of amine functionality for pharmaceutical cores. Challenge: Catalyst poisoning by the nitrile group and competitive binding of the amine.
Optimized Reagents
| Component | Choice | Rationale |
| Precatalyst | BrettPhos Pd G4 (1–3 mol%) | Fourth-generation precatalyst ensures rapid activation. BrettPhos is highly selective for primary amines and resists nitrile interference. |
| Base | NaOtBu (1.4 equiv) | Strong, bulky, anhydrous base. Essential to avoid nitrile hydration. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, excellent solubility for Pd-complexes. |
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven (120 °C) overnight. Use anhydrous reagents.
-
Charge: Add Substrate-A (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv) to a reaction tube equipped with a stir bar.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).
-
Solvent: Add anhydrous 1,4-Dioxane (0.25 M) via syringe.
-
Reaction: Heat to 100 °C for 4–8 hours.
-
Checkpoint: If the reaction stalls, add an additional 1 mol% catalyst.
-
-
Quench: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts. Rinse with DCM.
-
Purification: Concentrate and purify via silica gel chromatography. Avoid acidic modifiers in the eluent if the product is basic.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in overcoming the steric hindrance of the ortho-nitrile group.
Caption: Catalytic cycle for the cross-coupling of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The electron-rich ligand (L) is crucial for the oxidative addition step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G4 . The larger steric bulk of XPhos can better protect the metal center from nitrile coordination. |
| Hydrolysis (Amide formation) | Wet Solvent / Hydroxide Base | Ensure anhydrous conditions . Switch base from K₃PO₄ to Cs₂CO₃ or K₂CO₃ in dry DMF or Toluene. |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Rigorous degassing is required. Ensure the reaction vessel is perfectly sealed. |
| Dehalogenation (Ar-H) | Hydride Source | Avoid alcohol solvents (MeOH, EtOH) if observing this. Use Toluene, Dioxane, or DMF. |
References
-
General Suzuki Coupling of Aryl Chlorides
- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
- Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685–4696.
-
URL:[Link]
-
Buchwald-Hartwig Amination Protocols
-
Activation of Ortho-Chlorobenzonitriles
-
Sonogashira Coupling of Aryl Chlorides
Sources
- 1. Generation and reactivity of simple chloro(aryl)carbenes within the cavities of nonacidic zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: A Step-by-Step Guide to the Synthesis and Characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Abstract
This comprehensive application note provides a detailed guide for the synthesis and characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate in medicinal chemistry and materials science. This document outlines a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, offering a reliable method for the formation of the biaryl scaffold. Furthermore, it details a complete suite of analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Significance and Synthetic Strategy
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a substituted biaryl nitrile, a structural motif frequently encountered in pharmacologically active molecules and functional organic materials. The strategic placement of the chloro, methoxy, and nitrile functionalities provides multiple points for further chemical modification, making it a versatile building block in synthetic chemistry.
The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1] This guide will focus on the Suzuki-Miyaura reaction between 2-chloro-4-halobenzonitrile and 4-methoxyphenylboronic acid. The choice of a bromine or iodine atom at the 4-position of the benzonitrile is strategic, as these halogens exhibit higher reactivity in palladium-catalyzed couplings compared to the chlorine at the 2-position, thus enabling selective bond formation.
Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This section details the step-by-step protocol for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Suzuki-Miyaura coupling for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-Chloro-4-bromobenzonitrile | ≥98% | Major Supplier |
| 4-Methoxyphenylboronic acid | ≥98% | Major Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Major Supplier |
| Potassium Carbonate (K₂CO₃) | ≥99% | Major Supplier |
| 1,4-Dioxane (anhydrous) | ≥99.8% | Major Supplier |
| Deionized Water | - | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier |
| Hexanes | ACS Grade | Major Supplier |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Major Supplier |
Experimental Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive flow of nitrogen, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The solvent mixture should be sufficient to dissolve the reactants. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a solid.
Characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 3H | Aromatic protons |
| ~ 7.5 - 7.6 | d | 2H | Aromatic protons ortho to methoxy group |
| ~ 6.9 - 7.1 | d | 2H | Aromatic protons meta to methoxy group |
| ~ 3.8 | s | 3H | Methoxy group protons (-OCH₃) |
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | Carbon attached to the methoxy group |
| ~ 115 - 145 | Aromatic and quaternary carbons |
| ~ 118 | Nitrile carbon (-C≡N) |
| ~ 55 | Methoxy carbon (-OCH₃) |
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2230 - 2210 | C≡N (nitrile) stretch[3] |
| ~ 1600, 1500, 1450 | Aromatic C=C skeletal vibrations |
| ~ 1250 | Aryl-O-CH₃ asymmetric stretch |
| ~ 1030 | Aryl-O-CH₃ symmetric stretch |
| ~ 830 | C-H out-of-plane bending (para-subst.) |
| ~ 780 | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₀ClNO). The presence of the chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
| Ion | Calculated m/z |
| [M]⁺ (³⁵Cl) | 243.05 |
| [M+2]⁺ (³⁷Cl) | 245.05 |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.[4][5]
-
Method: A reverse-phase HPLC method is suitable for this analysis.[4]
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[4]
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Mechanism Diagrams
Visual representations of the experimental workflow and reaction mechanism provide a clearer understanding of the process.
Caption: Overall experimental workflow for the synthesis and characterization.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a comprehensive and practical guide for the successful synthesis and characterization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The outlined Suzuki-Miyaura coupling protocol is a reliable and efficient method for constructing the target biaryl structure. The detailed characterization procedures, including NMR, IR, MS, and HPLC, ensure the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for researchers engaged in organic synthesis and drug discovery.
References
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
-
4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. (URL: [Link])
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])
-
2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide - Optional[1H NMR] - Spectrum. (URL: [Link])
-
Benzonitrile - SIELC Technologies. (URL: [Link])
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (URL: [Link])
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. (URL: [Link])
-
Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (URL: [Link])
-
2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem. (URL: [Link])
-
Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline - ResearchGate. (URL: [Link])
-
Introductory note on the 13C NMR spectrum of 2-methoxypropane - Doc Brown's Chemistry. (URL: [Link])
-
HPLC profiles of the reaction mixture and purity analysis during the... - ResearchGate. (URL: [Link])
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
-
Benzonitrile, 2-chloro- - the NIST WebBook. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (URL: [Link])
-
Benzonitrile, 4-chloro- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
4 - Supporting Information. (URL: [Link])
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (URL: [Link])
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes and Protocols: 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a Versatile Building Block in Advanced Materials Science
Introduction
In the pursuit of novel materials with enhanced thermal, mechanical, and electronic properties, the design and synthesis of well-defined molecular building blocks are of paramount importance. 2-Chloro-4-(4-methoxyphenyl)benzonitrile emerges as a highly valuable intermediate, strategically functionalized for diverse applications in materials science. This molecule incorporates three key features: a nitrile group, a reactive chloro substituent, and a methoxy-functionalized biphenyl backbone. The electron-withdrawing nature of the nitrile group activates the ortho-positioned chlorine atom for nucleophilic aromatic substitution, making it an ideal monomer for high-performance polymers. Simultaneously, the chlorine atom serves as a handle for carbon-carbon bond formation via cross-coupling reactions, enabling the construction of complex conjugated systems. The methoxyphenyl group imparts solubility and can influence the morphological and optoelectronic properties of the final material.
This guide provides an in-depth exploration of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, presenting its physicochemical properties, a robust synthesis protocol, and detailed application methodologies for its use in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs) and functional organic molecules for electronics.
Physicochemical Properties and Safety Data
A thorough understanding of the building block's properties is critical for its effective and safe utilization in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 1355247-15-2 | [1] |
| Molecular Formula | C₁₄H₁₀ClNO | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| Appearance | Off-white to light yellow solid (typical) | |
| SMILES | N#CC1=CC=C(C2=CC=C(OC)C=C2)C=C1Cl | [1] |
| Purity | >98% (typical for research applications) |
Safety Information: While specific GHS data for this exact compound is not aggregated, related chlorinated and benzonitrile compounds suggest the following precautions should be taken.
| GHS Pictogram | Hazard Statements | Precautionary Statements |
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most direct and modular route to synthesize 2-Chloro-4-(4-methoxyphenyl)benzonitrile is via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst.[2][3] The causality for this strategic choice lies in the commercial availability of the starting materials, 2-chloro-4-bromobenzonitrile and 4-methoxyphenylboronic acid, and the high functional group tolerance of the reaction, which preserves the essential nitrile and chloro moieties.
Caption: Suzuki-Miyaura synthesis of the target compound.
Protocol 2.1: Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-bromobenzonitrile (10.0 g, 46.2 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (7.7 g, 50.8 mmol, 1.1 equiv).
-
Solvent and Reagent Addition: Add toluene (80 mL) and ethanol (20 mL) to the flask. Begin stirring to form a suspension. To this, add an aqueous solution of potassium carbonate (2 M, 46.2 mL, 92.4 mmol, 2.0 equiv).
-
Inerting: Bubble nitrogen gas through the stirred mixture for 20 minutes to degas the solution. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.07 g, 0.92 mmol, 2 mol%) to the mixture under a positive flow of nitrogen. The choice of Pd(PPh₃)₄ is based on its general effectiveness for aryl-aryl couplings involving bromides.
-
Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in High-Performance Polymers: Synthesis of Poly(arylene ether nitrile)s (PAENs)
PAENs are a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[4][5] The rigid aromatic backbone provides high strength and a high glass transition temperature (Tg), while the ether linkages afford a degree of flexibility and processability. The nitrile (-CN) group is a key contributor to the material's properties; its strong dipole moment enhances inter-chain interactions, leading to improved solvent resistance and mechanical strength.[6]
2-Chloro-4-(4-methoxyphenyl)benzonitrile is an excellent monomer for PAEN synthesis via nucleophilic aromatic substitution polymerization. The electron-withdrawing nitrile group activates the chlorine atom for displacement by a nucleophile, such as a phenoxide.
Caption: Workflow for PAEN synthesis via nucleophilic polycondensation.
Protocol 3.1: Synthesis of a PAEN from 2-Chloro-4-(4-methoxyphenyl)benzonitrile and Bisphenol A
-
Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.
-
Reagent Loading: Charge the flask with 2-Chloro-4-(4-methoxyphenyl)benzonitrile (12.18 g, 50.0 mmol), Bisphenol A (11.41 g, 50.0 mmol), and finely powdered anhydrous potassium carbonate (K₂CO₃) (7.60 g, 55.0 mmol, 1.1 equiv). Causality: K₂CO₃ is a weak base that deprotonates the phenolic hydroxyl groups to form the reactive phenoxide nucleophile in situ. An excess ensures complete reaction. It must be anhydrous to prevent side reactions.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (80 mL) as the polymerization solvent and toluene (40 mL) as the azeotroping agent. Causality: NMP is a high-boiling polar aprotic solvent that can dissolve the monomers and the growing polymer chain. Toluene forms an azeotrope with water to facilitate its removal.
-
Dehydration: Heat the mixture to 140-150 °C with stirring under a slow nitrogen stream. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-190 °C to initiate polymerization. The solution will become increasingly viscous as the molecular weight of the polymer increases. Maintain the reaction for 8-16 hours.
-
Isolation: Cool the viscous polymer solution to about 80 °C and dilute with NMP (50 mL) if necessary. Slowly pour the solution into a large beaker containing a vigorously stirred mixture of methanol and water (800 mL, 1:1 v/v). The polymer will precipitate as fibrous strands.
-
Purification: Continue stirring for 1 hour, then collect the polymer by filtration. Wash the polymer extensively with hot water to remove residual salts and NMP, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.
-
Characterization: The resulting PAEN can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, FT-IR to confirm the formation of the ether linkage, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its thermal properties.
Expected Polymer Properties:
| Property | Expected Range | Significance |
| Glass Transition Temp. (Tg) | 200 - 240 °C | Defines the upper service temperature.[5] |
| 5% Weight Loss Temp. (TGA, N₂) | > 480 °C | Indicates high thermal stability.[5] |
| Tensile Strength | 90 - 120 MPa | Measures the material's mechanical strength.[5] |
| Solubility | Soluble in NMP, DMAc | Crucial for solution processing and film casting. |
Application in Organic Electronics via Suzuki-Miyaura Cross-Coupling
The synthesis of complex π-conjugated molecules is fundamental to the field of organic electronics. 2-Chloro-4-(4-methoxyphenyl)benzonitrile can serve as a versatile intermediate where the chloro group is replaced via Suzuki-Miyaura coupling to extend conjugation, while the nitrile and methoxy groups remain to tune the electronic and physical properties of the final molecule.[7] This allows for the systematic design of materials for applications such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Synthesis of a π-Extended System using 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This protocol describes a model reaction with 9,9-dimethylfluorene-2-boronic acid pinacol ester to demonstrate the concept.
-
Reactor Setup: In a nitrogen-filled glovebox, add 2-Chloro-4-(4-methoxyphenyl)benzonitrile (1.0 g, 4.10 mmol, 1.0 equiv), 9,9-dimethylfluorene-2-boronic acid pinacol ester (1.51 g, 4.51 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (4.0 g, 12.3 mmol, 3.0 equiv) to an oven-dried Schlenk flask.
-
Catalyst and Ligand: Add the palladium catalyst, Pd₂(dba)₃ (75 mg, 0.082 mmol, 2 mol% Pd), and the ligand, SPhos (135 mg, 0.328 mmol, 8 mol%). Causality: Aryl chlorides are less reactive than bromides, often requiring a more electron-rich and bulky phosphine ligand like SPhos to facilitate the oxidative addition step and promote reductive elimination.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) and degassed water (2 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimum amount of DCM and purify by column chromatography on silica gel to isolate the target conjugated molecule.
-
Characterization: The final product should be characterized by NMR and MS to confirm its structure. Its photophysical properties (UV-Vis absorption and fluorescence emission) should be analyzed to assess its potential for optoelectronic applications.
Conclusion
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a strategically designed building block with significant potential in materials science. Its dual reactivity allows for its incorporation into high-performance polymers via nucleophilic substitution and its use as a scaffold for complex organic molecules through palladium-catalyzed cross-coupling. The protocols detailed herein provide a foundation for researchers to explore the synthesis of novel materials with tailored properties, from thermally robust engineering plastics to functional materials for next-generation organic electronics. The inherent versatility of this compound ensures its continued relevance in the ongoing development of advanced materials.
References
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers - MDPI. (URL: [Link])
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
-
Poly(arylene ether nitrile) Composites with Surface-Hydroxylated Calcium Copper Titanate Particles for High-Temperature-Resistant Dielectric Applications - MDPI. (URL: [Link])
-
Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates | ACS Sustainable Chemistry & Engineering. (URL: [Link])
-
Synthesis of Copoly(aryl ether ether nitrile)s Containing Sulfonic Acid Groups for PEM Application - SciSpace. (URL: [Link])
-
Improving the thermal and mechanical properties of poly(arylene ether nitrile) films through blending high‐ and low‐molecular‐weight polymers | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Polymer Based on Asymmetrically Halogenated Benzotriazole Enables High Performance Organic Solar Cells Prepared in Nonhalogenated Solvent - PubMed. (URL: [Link])
-
Molecular Engineering of Benzotriazole-based polymer donors for high performance all-polymer solar cells - ResearchGate. (URL: [Link])
-
Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls - PubMed. (URL: [Link])
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (URL: [Link])
-
Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
-
Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (URL: [Link])
-
Poly(Arylene Ether Nitrile)s - OUCI. (URL: [Link])
-
Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])
-
Poly(arylene ether nitrile). | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
2-(3-Chloro-4-methoxybenzylidene)malononitrile - High purity | EN - Georganics. (URL: [Link])
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (URL: [Link])
-
2-Chloro-4-[(oxiran-2-yl)methoxy]benzonitrile | C10H8ClNO2 | CID - PubChem. (URL: [Link])
-
Enhanced Thermal and Dielectric Properties of Polyarylene Ether Nitrile Nanocomposites Incorporated with BN/TiO 2 -Based Hybrids for Flexible Dielectrics - MDPI. (URL: [Link])
-
(PDF) Poly(arylene ether nitriles) - ResearchGate. (URL: [Link])
-
Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers - National Renewable Energy Laboratory. (URL: [Link])
-
Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). (URL: [Link])
-
(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Identifying and minimizing side products in 2-Chloro-4-(4-methoxyphenyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
The predominant and most versatile method for synthesizing this biaryl nitrile is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] For this specific target, the most logical disconnection involves coupling 2-chloro-4-halobenzonitrile with 4-methoxyphenylboronic acid. Given the relative reactivity of aryl halides in palladium catalysis (I > Br > Cl), the optimal starting material is 2-chloro-4-bromobenzonitrile .
This guide will focus on troubleshooting the Suzuki-Miyaura pathway, which, despite its power, is susceptible to several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Suzuki-Miyaura synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
A1: The three most critical parameters are:
-
Oxygen Exclusion: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation. Failure to maintain an inert atmosphere (Argon or Nitrogen) is a primary cause of catalyst deactivation and the formation of homocoupling side products.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step and the overall reaction kinetics. Its strength can influence the hydrolysis of the nitrile group and other base-sensitive functionalities. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[3]
-
Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., SPhos, XPhos, PPh₃) is vital. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can suppress side reactions.[4]
Q2: Why is 2-chloro-4-bromobenzonitrile preferred over 2,4-dichlorobenzonitrile as a starting material?
A2: The choice is based on the differential reactivity of C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is significantly more reactive (weaker) than the C-Cl bond, allowing for selective coupling at the 4-position while leaving the 2-chloro substituent intact. This chemoselectivity is fundamental to the success of the synthesis.
Q3: Can I use aqueous conditions for this reaction?
A3: Yes, biphasic solvent systems like toluene/water or 1,4-dioxane/water are very common and often beneficial for Suzuki couplings.[5] The aqueous phase helps to dissolve the inorganic base, facilitating its reaction with the boronic acid to form the active boronate species required for transmetalation. However, prolonged heating in the presence of a strong base and water can increase the risk of nitrile hydrolysis.[6]
Troubleshooting Guide: Side Product Identification & Minimization
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Significant amount of a non-polar impurity identified as 4,4'-dimethoxybiphenyl is observed.
-
Potential Cause: This is a classic case of homocoupling of the 4-methoxyphenylboronic acid. This side reaction is primarily caused by two issues:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.
-
Inefficient Transmetalation/Reductive Elimination: If the main catalytic cycle is slow, the side reaction pathway can become more competitive.
-
-
Solutions & Scientific Rationale:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Optimize Catalyst System: Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos). These ligands often accelerate the rate of reductive elimination, which is the product-forming step, making the main cycle more efficient and outcompeting the homocoupling pathway.[3]
-
Reagent Purity: Ensure the purity of the boronic acid. Some batches may contain impurities that promote homocoupling.
-
Problem 2: An impurity with M+ corresponding to 2-Chloro-4-(4-hydroxyphenyl)benzonitrile is detected by LC-MS.
-
Potential Cause: This impurity is the result of O-demethylation of the methoxy group. While aryl methyl ethers are generally stable, cleavage can occur under certain conditions.
-
Lewis Acidity: Some reagents or impurities can have Lewis acidic character, which can coordinate to the ether oxygen and facilitate cleavage, especially at elevated temperatures.[7] Boron tribromide (BBr₃) is a classic reagent for this, and while not present here, trace acidic impurities can have a similar effect.[7]
-
Harsh Reaction Conditions: Prolonged reaction times at high temperatures (>100-110 °C) can sometimes lead to ether cleavage, although this is less common in standard Suzuki conditions.[8]
-
-
Solutions & Scientific Rationale:
-
Lower Reaction Temperature: If feasible, reduce the reaction temperature. Suzuki couplings can often be run effectively at 80-90 °C. Monitor the reaction progress by TLC or LC-MS to ensure the desired transformation still proceeds at a reasonable rate.
-
Screen Different Bases: Use a less Lewis-acidic base system. For example, if you are using a base that might have acidic counter-ions or impurities, switch to a high-purity base like Cs₂CO₃ or K₃PO₄.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Problem 3: Formation of 2-Chloro-4-(4-methoxyphenyl)benzamide and/or the corresponding carboxylic acid is observed.
-
Potential Cause: This is due to the hydrolysis of the nitrile group . The nitrile functional group is susceptible to hydrolysis under either acidic or basic conditions, proceeding first to a primary amide and then to a carboxylic acid.[6][9][10]
-
Solutions & Scientific Rationale:
-
Use a Milder Base: Employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are strong enough to facilitate the Suzuki reaction but are generally not aggressive enough to cause significant nitrile hydrolysis under typical reaction times.
-
Control Reaction Time and Temperature: As with demethylation, do not let the reaction run for an unnecessarily long time. Once the aryl bromide is consumed, proceed with the workup.
-
Neutral or Mildly Basic Workup: During the workup, avoid strong acids. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild acid like citric acid for neutralization if necessary.[13]
-
Summary of Potential Side Products
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Identification & Minimization Tips |
| 4,4'-Dimethoxybiphenyl | CH₃O-C₆H₄-C₆H₄-OCH₃ | 214.25 | Non-polar impurity. Minimize by rigorous degassing and using efficient catalyst systems. |
| Anisole | C₆H₅-OCH₃ | 108.14 | Result of protodeborylation. Ensure anhydrous conditions for the boronic acid and use a proper base. |
| 2-Chlorobenzonitrile | Cl-C₆H₄-CN | 137.56 | Result of protodehalogenation. Can be minimized by optimizing the catalyst and reaction conditions. |
| 2-Chloro-4-(4-hydroxyphenyl)benzonitrile | HO-C₆H₄-C₆H₄(Cl)CN | 229.65 | More polar than the product. Avoid excessive heat and prolonged reaction times. Check for acidic impurities. |
| 2-Chloro-4-(4-methoxyphenyl)benzamide | CH₃O-C₆H₄-C₆H₄(Cl)CONH₂ | 261.70 | More polar than the product. Use milder bases (K₂CO₃, K₃PO₄) and avoid prolonged heating in aqueous media. |
Visualizing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the branching points that lead to common side products like homocoupling and protodeborylation.
Caption: Suzuki cycle vs. key side reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize side product formation.
Reagents:
-
2-chloro-4-bromobenzonitrile (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv, 2 mol%)
-
1,4-Dioxane (Anhydrous)
-
Degassed Water
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-bromobenzonitrile, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.
-
-
Catalyst Preparation & Addition:
-
In a separate small vial under inert atmosphere, add the Pd₂(dba)₃ and XPhos.
-
Add anhydrous 1,4-dioxane (approx. 5 mL per mmol of the limiting reagent) to the main reaction flask via syringe.
-
Add degassed water (approx. 1 mL per mmol of the limiting reagent).
-
Stir the mixture vigorously for 5 minutes.
-
Add the catalyst/ligand mixture to the reaction flask. Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Rationale: Monitoring prevents running the reaction for an excessive duration, which can lead to side products like nitrile hydrolysis.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-Chloro-4-(4-methoxyphenyl)benzonitrile as a pure solid.
-
Troubleshooting Workflow
If an experiment yields unsatisfactory results, this logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting synthesis.
References
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. Available from: [Link]
-
European Patent Office. EP 3280710 B1 - PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry. Available from: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]
-
ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available from: [Link]
-
Organic Chemistry. Nitrile to Amide - Common Conditions. Available from: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
Yu, C., et al. (2025). Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. ChemRxiv. Available from: [Link]
-
ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
ACS Publications. Electron-transfer-induced reductive demethoxylation of anisole: evidence for cleavage of a radical anion. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
-
Wikipedia. Demethylation. Available from: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. Available from: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
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- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
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- 13. prepchem.com [prepchem.com]
Optimization of reaction conditions for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic to empower users to optimize their reaction conditions effectively.
Overview of Synthesis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis involves the palladium-catalyzed reaction between an organoboron compound and an organic halide.[1][2] For this specific target molecule, the reaction couples 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid. The choice of a bromo-substituted precursor over a dichloro-precursor is strategic, as the carbon-bromine bond undergoes oxidative addition with the palladium catalyst more readily than the more robust carbon-chlorine bond.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting 2-chloro-4-bromobenzonitrile (the aryl halide) with 4-methoxyphenylboronic acid (the organoboron species) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is a palladium catalyst required for this reaction?
The palladium catalyst is the engine of the reaction, facilitating the formation of the new carbon-carbon bond. The catalytic cycle involves the palladium center cycling between Pd(0) and Pd(II) oxidation states.[4][5] It first undergoes oxidative addition into the aryl-bromide bond, then transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product and regenerate the active Pd(0) catalyst.[5]
Q3: What is the function of the phosphine ligand?
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), increase the electron density on the palladium center. This electronic push facilitates the initial, often rate-limiting, oxidative addition step and promotes the final reductive elimination step, ultimately increasing reaction speed and efficiency.[1]
Q4: Why must a base be included in the reaction mixture?
A base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species by forming a more nucleophilic boronate complex (-B(OR)3⁻), which can more readily transfer its aryl group (the 4-methoxyphenyl group) to the palladium center.[4][5] Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[5]
Q5: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture is taken, quenched, and analyzed. The disappearance of the starting materials (particularly the limiting reagent, 2-chloro-4-bromobenzonitrile) and the appearance of the product spot/peak indicate the reaction's progression.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has run overnight, but analysis shows only starting material. What are the most likely causes?
A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic system.
-
Inactive Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Sometimes this reduction is inefficient. Furthermore, palladium catalysts, particularly Pd(0) species, can be sensitive to air. Ensure your catalyst has been stored properly and that the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Poor Reagent Quality: Verify the purity of your starting materials. 4-methoxyphenylboronic acid can degrade over time, especially if exposed to moisture, leading to protodeborylation.[4] The aryl bromide should also be pure.
-
Improper Solvent Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid. Solvents must be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
Q: The reaction is sluggish and has stalled at ~30% conversion. How can I drive it to completion?
A stalled reaction suggests that the catalytic activity has diminished over time or the conditions are not optimal for the specific substrates.
-
Increase Temperature: Suzuki couplings are often temperature-sensitive. Increasing the reaction temperature (e.g., from 80°C to 100°C in dioxane) can often overcome the activation energy barrier for a sluggish oxidative addition or reductive elimination step.
-
Screen Different Ligands/Bases: The electronic and steric properties of your substrates may require a different ligand or base. For an electron-rich aryl chloride, a more electron-rich and bulky ligand like XPhos or SPhos might be necessary to promote oxidative addition. Switching to a stronger, non-nucleophilic base like K₃PO₄ can sometimes accelerate the transmetalation step.[5]
-
Add More Catalyst: If the catalyst has decomposed over the long reaction time, a second charge of the catalyst and ligand can sometimes restart the reaction.
Issue 2: Significant Impurity Formation
Q: My crude product is contaminated with a significant amount of 4,4'-dimethoxybiphenyl. How do I prevent this?
This impurity is the result of the homocoupling of 4-methoxyphenylboronic acid.
-
Cause: This side reaction is primarily caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the coupling of two boronic acid molecules.
-
Solution: The most critical preventative measure is to ensure the reaction is rigorously maintained under an inert atmosphere. This involves using properly dried and degassed solvents and purging the reaction vessel thoroughly with nitrogen or argon before adding the catalyst.
Q: I am observing a byproduct that corresponds to the debrominated starting material (2-chlorobenzonitrile). What is the cause?
This is a dehalogenation side reaction.
-
Cause: Dehalogenation can occur through several pathways, often involving β-hydride elimination from solvent or other reagents, or through protonolysis facilitated by the base and trace water.
-
Solution: Using a rigorously anhydrous solvent can help. If the problem persists, switching to a less coordinating solvent or a weaker base like potassium fluoride (KF) may mitigate the issue, although this might also slow down the desired reaction.[6]
Q: My boronic acid seems to be decomposing during the reaction. How can I minimize this?
This is likely due to protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.
-
Cause: Protodeborylation is often promoted by excess base and water, especially at elevated temperatures.[4]
-
Solution: Use the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents) to compensate for minor degradation. Avoid overly harsh bases or prolonged reaction times at high temperatures. Ensure the water content in the solvent system is optimized; while some water is often beneficial, too much can exacerbate this side reaction.
Issue 3: Purification Challenges
Q: How can I effectively remove residual palladium from my final product?
Residual palladium is a common issue and is particularly critical in pharmaceutical applications.
-
Aqueous Workup: A standard aqueous workup can remove a significant portion of the inorganic salts and some palladium residues.
-
Filtration: Passing the crude product solution through a plug of silica gel, celite, or a specialized palladium scavenger can be very effective.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification, often leaving palladium impurities in the mother liquor.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also adsorb residual palladium, which is then removed by filtration.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Aryl Chlorides) | Notes |
| Aryl Halide | 2-chloro-4-bromobenzonitrile (1.0 eq) | 2-chloro-4-bromobenzonitrile (1.0 eq) | The C-Br bond is more reactive. |
| Boronic Acid | 4-methoxyphenylboronic acid (1.2 eq) | 4-methoxyphenylboronic acid (1.2 eq) | Slight excess helps drive reaction. |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ is a Pd(0) source. |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | SPhos is a bulky, electron-rich ligand ideal for challenging couplings. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ is a stronger base, often better for less reactive halides.[5] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Solvent must be thoroughly degassed. |
| Temperature | 90 °C | 100 °C | Higher temperatures may be needed. |
| Time | 12-24 h | 12-24 h | Monitor by TLC/HPLC. |
Detailed Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., PPh₃, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically using TLC or HPLC until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Chloro-4-(4-methoxyphenyl)benzonitrile.[7]
-
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. EP 3280710 B1. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Oldham, J. M., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(40), 10314–10315. Retrieved from [Link]
-
Kim, J., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7, 2624-2632. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Wang, L., et al. (2003). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 68(10), 4079–4083. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Welcome to the technical support center for the purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound with high purity.
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a key intermediate in the synthesis of various organic molecules. Its purity is critical for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive resource for troubleshooting common issues encountered during its purification and offers detailed, validated protocols to achieve the desired purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile in a question-and-answer format.
Question 1: After my Suzuki-Miyaura coupling reaction, I see multiple spots on my TLC plate. How do I identify the product and the major impurities?
Answer:
This is a common observation. The spots on your TLC plate likely correspond to your desired product, unreacted starting materials, and reaction byproducts. Here’s a systematic approach to identification:
-
Spotting Strategy: On a single TLC plate, spot your crude reaction mixture, your starting 2-chloro-4-cyanophenylboronic acid (or equivalent), and your starting 4-bromoanisole (or equivalent). This allows for direct comparison.
-
Product Identification: The product, 2-Chloro-4-(4-methoxyphenyl)benzonitrile, is typically less polar than the boronic acid starting material but may have similar polarity to the aryl halide. The product spot should be UV active.
-
Common Impurities:
-
Homocoupling Products: Symmetrical biaryl compounds formed from the coupling of two molecules of the same starting material can be a significant byproduct[1]. These are often less polar than the desired product.
-
Unreacted Starting Materials: The presence of starting materials is a common impurity.
-
Palladium Catalyst: The palladium catalyst may appear as a dark spot at the baseline of the TLC.
-
Boric Acid Byproducts: Boric acid and its derivatives are byproducts of the Suzuki reaction and are generally water-soluble, so they should be removed during aqueous workup[2][3].
-
Question 2: I'm having trouble removing a persistent impurity that has a similar Rf to my product on the TLC plate. What should I do?
Answer:
When impurities co-elute with your product, a standard chromatographic separation can be challenging. Here are several strategies to address this:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Try varying the ratio to achieve better separation. A small amount of a third solvent, like triethylamine, can sometimes improve peak shape for nitrogen-containing compounds.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina if your compound is sensitive to the acidic nature of silica[4].
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective purification method. See the detailed protocol below. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be used. This technique offers higher resolution than standard column chromatography[5].
Question 3: My yield after column chromatography is very low. What are the potential causes and how can I improve it?
Answer:
Low recovery from column chromatography can be frustrating. Here are some potential causes and solutions:
-
Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared[4]. If your compound is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of pure product. Ensure your column is packed uniformly.
-
Incorrect Solvent Polarity: If your eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Optimize your solvent system using TLC first.
-
Product Streaking: If your compound streaks on the column, it can lead to broad peaks and mixed fractions. This can sometimes be mitigated by adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
A1: The most effective purification strategy often involves a two-step process: initial purification by flash column chromatography followed by recrystallization to obtain a highly pure, crystalline solid.
Q2: What are some suitable solvent systems for the column chromatography of 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
A2: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. Based on the polarity of similar benzonitrile derivatives, a ratio in the range of 9:1 to 4:1 (hexanes:ethyl acetate) is likely to provide good separation.
Q3: What is a good recrystallization solvent for 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
A3: Ethanol has been successfully used for the recrystallization of similar compounds like 2-amino-4-chlorobenzonitrile[6]. A mixture of ethanol and water, or isopropanol, could also be effective. The ideal solvent or solvent pair should be determined experimentally.
Q4: How can I confirm the purity of my final product?
A4: The purity of your 2-Chloro-4-(4-methoxyphenyl)benzonitrile should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining purity by identifying and quantifying trace impurities[7]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also reveal the presence of impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude 2-Chloro-4-(4-methoxyphenyl)benzonitrile
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal solvent system by running TLC plates with varying ratios of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for recrystallizing 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Materials:
-
Purified 2-Chloro-4-(4-methoxyphenyl)benzonitrile from column chromatography
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Typical Ratio (v/v) | Notes |
| Silica Gel | Hexanes:Ethyl Acetate | 9:1 to 4:1 | Adjust ratio based on TLC analysis. |
| Alumina | Hexanes:Dichloromethane | 8:2 to 6:4 | A good alternative if the compound is acid-sensitive. |
Visualizations
Caption: A typical workflow for the purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Caption: Decision tree for resolving co-eluting impurities.
References
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents. (n.d.).
-
How can I purify impure benzonitrile? - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
- CN103804235A - Preparation method of o-methoxybenzonitrile - Google Patents. (n.d.).
-
(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 27, 2026, from [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (n.d.). Retrieved January 27, 2026, from [Link]
-
4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 27, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 27, 2026, from [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (n.d.). Retrieved January 27, 2026, from [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 27, 2026, from [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. (n.d.). Retrieved January 27, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 27, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (n.d.). Retrieved January 27, 2026, from [Link]
- AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategies for reducing reaction times in the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The primary focus is on strategies to reduce reaction times and troubleshoot common issues encountered during its synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Introduction to the Synthesis
The formation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is a valuable transformation in medicinal chemistry and materials science. The most common and efficient method for this synthesis involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid.[1] This reaction forms a key carbon-carbon bond but can be susceptible to long reaction times if not properly optimized. This guide provides a framework for understanding the reaction mechanism, troubleshooting common problems, and implementing strategies to accelerate the synthesis.
The general reaction scheme is as follows:
2-chloro-4-bromobenzonitrile + 4-methoxyphenylboronic acid --(Pd Catalyst, Base)--> 2-Chloro-4-(4-methoxyphenyl)benzonitrile
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for the selective formation of the desired product.[2]
Understanding the Catalytic Cycle: The Key to Optimization
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for diagnosing and resolving issues related to reaction speed. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-chloro-4-bromobenzonitrile), inserting itself into the carbon-bromine bond. This step oxidizes the palladium to Pd(II) and is often the rate-determining step of the entire cycle.[3][4]
-
Transmetalation : The organic group from the organoborane (4-methoxyphenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base.[5][6]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Question 1: My reaction is extremely slow or has completely stalled. What are the first things I should check?
Answer: A stalled reaction is typically due to an issue with one of the core components: the catalyst, base, or solvent system.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) for the cycle to begin.[7] Incomplete reduction or decomposition (forming palladium black) will halt the reaction. Ensure your reagents and solvent are properly degassed, as oxygen can oxidize and deactivate the catalyst.
-
Incorrect Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6] If the base is too weak, this step becomes a bottleneck. If it is too strong, it may lead to side reactions or degradation of your starting materials.
-
Poor Solubility: Both the organohalide and the boronic acid must have some solubility in the reaction solvent for the coupling to proceed efficiently. If reactants are not dissolving, the reaction will be slow or may not start at all.
-
Low Temperature: While higher temperatures can cause degradation, a temperature that is too low will result in slow kinetics. Most Suzuki couplings require heating.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Catalyst selection and optimization for Suzuki coupling of 2-chloro-4-bromobenzonitrile
Technical Support Center: Suzuki Coupling of 2-Chloro-4-bromobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. The selective functionalization of dihalogenated aromatic compounds is a common challenge in medicinal chemistry and materials science, offering a pathway to complex molecular architectures. 2-Chloro-4-bromobenzonitrile is a prime example of a substrate where chemoselectivity is paramount. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-tested advice for your experiments. We will delve into the causality behind catalyst selection and reaction optimization to empower you to solve challenges logically and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I want to perform a Suzuki coupling on 2-chloro-4-bromobenzonitrile. Which position will react first?
Answer: The reaction will overwhelmingly occur at the 4-position (C-Br bond). This chemoselectivity is dictated by the fundamental mechanism of the Suzuki reaction, specifically the rate-determining oxidative addition step.[1] The relative reactivity of aryl halides for oxidative addition to a Pd(0) center follows the order of bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl.[2][3] The Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it much more susceptible to insertion by the palladium catalyst.
The electron-withdrawing nature of the nitrile (-CN) group further activates both halide positions towards oxidative addition, but the inherent reactivity difference between bromine and chlorine remains the dominant controlling factor.[1][4] Therefore, under standard Suzuki-Miyaura conditions, you can confidently expect selective coupling at the C-Br bond.
Q2: What is a reliable starting point (catalyst, ligand, base, solvent) for selective mono-coupling at the C-Br bond?
Answer: For a robust and selective mono-coupling at the C-Br position of 2-chloro-4-bromobenzonitrile, a well-established palladium system is your best starting point. The goal is to use conditions that are active enough for the C-Br bond but not harsh enough to begin cleaving the C-Cl bond.
Here is a recommended starting protocol, summarized in the table below:
| Component | Recommendation | Rationale & In-depth Explanation |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst. Using a pre-catalyst is often more convenient and reproducible than using air-sensitive catalysts like Pd(PPh₃)₄. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | While a classic ligand like PPh₃ can work, modern biaryl phosphine ligands (Buchwald ligands) are superior for this substrate. SPhos and XPhos are electron-rich and bulky, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and cleaner reactions at lower temperatures.[5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The base is critical for activating the boronic acid to facilitate transmetalation.[6][7] K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base that can be effective for more challenging couplings, and its use with a small amount of water can be beneficial.[8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / H₂O | A polar aprotic solvent is ideal. The addition of water is often crucial, as it aids in dissolving the base and participates in the transmetalation step, where a μ-bridging hydroxy group between palladium and boron is a key intermediate.[4][9] |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to drive the catalytic cycle efficiently for C-Br activation without promoting significant C-Cl activation or catalyst decomposition. |
| Boronic Acid | 1.1 - 1.3 equivalents | A slight excess of the boronic acid ensures complete consumption of the starting halide. A large excess should be avoided as it can lead to purification difficulties and potential side reactions. |
Q3: My reaction has a very low yield or has failed completely. What are the most common causes?
Answer: A failed Suzuki coupling can usually be traced back to one of a few key areas. The troubleshooting workflow below can help diagnose the issue.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Key Failure Points Explained:
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen. Furthermore, oxygen can promote the oxidative homocoupling of your boronic acid (Glaser coupling), consuming your nucleophile.[4] Solution: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) for its entire duration.
-
Boronic Acid Instability (Protodeboronation): This is one of the most common failure modes. Boronic acids, especially heteroaromatic or electron-rich ones, can be cleaved by trace amounts of acid or water, replacing the boronic acid group with a hydrogen atom.[4] Solution: Use fresh, high-purity boronic acid. If instability is suspected, switch to a more robust boronic ester, such as a pinacol ester, which slowly hydrolyzes under the basic reaction conditions to release the active boronic acid.[4][10]
-
Inactive Catalyst: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and aggregation, leading to a complete loss of catalytic activity.[4] Solution: This often happens when the ligand cannot sufficiently stabilize the Pd(0) nanoparticles. Using a higher ligand-to-palladium ratio or switching to a bulkier, more encapsulating ligand like XPhos can prevent this.
-
Poor Base/Solvent Combination: The base must be sufficiently strong and have some solubility in the reaction medium to generate the reactive boronate species.[6][7] Solution: If using K₃PO₄, ensure a small amount of water is present, as anhydrous K₃PO₄ can be ineffective.[8] Grinding the base to a fine powder before addition can also dramatically improve reproducibility.
Q4: I am observing a significant amount of the di-coupled product. How can I improve selectivity for mono-coupling?
Answer: While the C-Br bond is much more reactive, forcing conditions can lead to a loss of selectivity and the formation of the di-arylated product. If you are seeing more than a few percent of this byproduct, it means your reaction conditions are too harsh.
Strategies to Enhance Mono-selectivity:
-
Lower the Temperature: This is the most effective tool. Reducing the temperature from 100 °C to 80 °C, or even 70 °C, will decrease the rate of C-Cl oxidative addition much more significantly than it affects the C-Br addition, thus enhancing selectivity.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting 2-chloro-4-bromobenzonitrile is consumed. Unnecessarily long reaction times at elevated temperatures will promote the slower C-Cl coupling.
-
Use a Milder Base: Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like Na₂CO₃ or even KF.[6] Harsher bases can sometimes promote unwanted side reactions and may accelerate the more difficult C-Cl activation.
-
Avoid "Overly Active" Catalysts: While highly active catalysts are generally desirable, a system that is too potent can overcome the inherent reactivity difference between the two halides. If using a highly active Buchwald ligand system, consider reducing the catalyst loading or temperature first. In some specific cases, a less active ligand like PPh₃ might offer higher selectivity, albeit with longer reaction times.[11]
Q5: Is it possible to achieve selective coupling at the C-Cl bond while leaving the C-Br bond intact?
Answer: This is an exceptionally challenging transformation that runs contrary to the innate chemoselectivity of the palladium-catalyzed Suzuki-Miyaura reaction. Direct selective coupling at the C-Cl position is generally not feasible with standard catalysts because the C-Br bond will always react preferentially.
Achieving this "reverse" selectivity would require a highly specialized catalytic system designed to differentiate between the two halides on a basis other than bond strength, such as through directed ortho-metalation or the use of a catalyst that is selectively "poisoned" by bromide. Some advanced, ligand-dependent site-selective couplings have been reported for specific dihaloarene systems, but they often require extensive catalyst and ligand screening.[12][13] For 2-chloro-4-bromobenzonitrile, a more practical synthetic strategy would be to protect the 4-position, perform the coupling at the 2-position, and then deprotect. A more direct route would be to start with 2-bromo-4-chlorobenzonitrile if you desire the alternative isomer.
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the C-Br Position
This protocol provides a robust starting point for coupling an arylboronic acid with 2-chloro-4-bromobenzonitrile.
Materials:
-
2-chloro-4-bromobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄, finely ground (3.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-4-bromobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and the finely ground K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas. Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide (e.g., in a 5:1 dioxane:water ratio).
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4-aryl-2-chlorobenzonitrile.
Mechanism & Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
O'Brien, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Selt, M., et al. (2020). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. ChemistryOpen. [Link]
-
ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
-
Culkin, D. A., & Hartwig, J. F. (2004). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Organometallics. [Link]
-
ResearchGate. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ResearchGate. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Bezpalko, M. Y., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues during the synthesis and purification of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Technical Support Center: 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Welcome to the technical support guide for 2-Chloro-4-(4-methoxyphenyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable biaryl intermediate. The inherent planarity and crystalline nature of this molecule frequently lead to significant solubility challenges. This guide provides in-depth, experience-driven answers and troubleshooting workflows to address these issues head-on, ensuring the success of your experimental work.
Section 1: Synthesis Troubleshooting - The Suzuki-Miyaura Coupling
The most common route to 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Success hinges on maintaining a homogenous reaction mixture, which can be challenging due to the poor solubility of the starting materials and the product itself.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My starting materials (2-chloro-4-bromobenzonitrile and/or 4-methoxyphenylboronic acid) are not fully dissolving in the reaction solvent. Will the reaction still proceed?
Answer: While some Suzuki couplings can proceed under heterogeneous conditions, poor solubility is a primary cause of low yield and reproducibility.[2] If the reactants are not in solution, their access to the palladium catalyst is severely limited, slowing down the catalytic cycle, particularly the critical oxidative addition and transmetalation steps.[1]
Causality: The catalytic cycle requires all components—aryl halide, boronic acid, base, and catalyst—to interact in the same phase. Insoluble particles have a much lower surface area available for reaction, leading to inefficient catalysis.
Troubleshooting Steps:
-
Solvent System Optimization: Standard solvents like toluene or dioxane are often insufficient. Consider using a more polar aprotic solvent like DMF, DMAc, or NMP, which can better solvate the polar nitrile and boronic acid functional groups.
-
Aqueous Mixtures: Employing a biphasic system, such as Toluene/Water or Dioxane/Water (typically in a 3:1 to 5:1 ratio), is a highly effective strategy.[3] Water can help dissolve the boronic acid and the inorganic base (like K₂CO₃ or K₃PO₄), while the organic solvent dissolves the aryl halide and the palladium catalyst.
-
Temperature Increase: Gently increasing the reaction temperature can significantly improve the solubility of all components. Ensure the temperature does not exceed the decomposition point of your catalyst or reactants.
Question 2: My reaction is sluggish and gives a low yield, even with good initial solubility. What are the likely causes?
Answer: Assuming solubility is addressed, low yields often point to issues with the catalyst, base, or reaction environment. The chloro-substituent on the benzonitrile ring is less reactive than a bromo- or iodo-substituent, making catalyst choice particularly important.[1][4]
Troubleshooting Steps:
-
Catalyst & Ligand Selection: For coupling an aryl chloride, a simple Pd(PPh₃)₄ may be insufficient. Use a catalyst system designed for less reactive halides. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are excellent choices as they promote the rate-limiting oxidative addition step.[5]
-
Base Selection: The choice of base is critical. While K₂CO₃ is common, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings. The base activates the boronic acid for the transmetalation step.[6]
-
Degassing: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[7] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
Workflow: Troubleshooting a Failed Suzuki Coupling
Below is a logical workflow to diagnose and solve common issues in the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
Section 2: Purification Troubleshooting - Recrystallization & Chromatography
The planar, rigid structure of 2-Chloro-4-(4-methoxyphenyl)benzonitrile gives it a high lattice energy, resulting in low solubility in many common organic solvents at room temperature. This property is both a challenge and an opportunity for purification.
Frequently Asked Questions (FAQs): Purification
Question 1: My crude product precipitates from the workup solvent (e.g., ethyl acetate) as an impure solid. How can I effectively purify it by recrystallization?
Answer: This is a classic solubility problem where the product is insoluble in the extraction solvent. Recrystallization is the ideal method for this compound, but solvent selection is paramount. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Causality: Effective recrystallization relies on a large solubility differential with temperature. If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough at high temperatures, you will need excessively large volumes of solvent.
Troubleshooting & Solvent Selection:
| Solvent | Observation at Room Temp | Observation at Reflux | Recommendation |
| Methanol/Ethanol | Very low solubility. | Moderately soluble. | Excellent choice. Often provides high purity crystals upon slow cooling.[8] |
| Isopropanol | Very low solubility. | Soluble. | A very good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | Low to moderate solubility. | Highly soluble. | Can work, but may require cooling to very low temperatures for good recovery. Often used in workup extractions. |
| Toluene | Very low solubility. | Soluble. | Good for removing more polar impurities. Can be used as the primary recrystallization solvent. |
| Heptane/Hexanes | Insoluble. | Insoluble. | Useful as an anti-solvent in a mixed-solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Heptane). |
| Dichloromethane | High solubility. | Highly soluble. | Poor choice for recrystallization due to high solubility at low temperatures, but useful for chromatography. |
Question 2: During my recrystallization attempt, the product "oiled out" instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute has a much greater affinity for the solvent than for itself, preventing crystal lattice formation.
Troubleshooting Steps:
-
Use More Solvent: The most common cause is using too little solvent, leading to a supersaturated solution at a very high temperature. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for forming well-defined, pure crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Adjustments may be necessary based on your specific substrate purity and equipment.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-4-bromobenzonitrile
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene
-
Water (Deionized)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-bromobenzonitrile, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20 minutes.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which often solidifies upon solvent removal.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 3-5 mL per gram of crude material) and a stir bar.
-
Heat the suspension to reflux on a hot plate with stirring. The solid should begin to dissolve.
-
Continue adding small portions of hot ethanol until all the solid has just dissolved. Do not add a large excess.
-
If the solution has a persistent color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5 minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached ambient temperature, place it in a 4 °C refrigerator for several hours, and then in a -20 °C freezer for at least 1 hour to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
Section 4: The Science of Solubility
The solubility behavior of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is governed by its molecular structure:
-
Polarity: The nitrile (-C≡N) group is highly polar, creating a significant dipole moment.[9][10] This allows for dipole-dipole interactions but also makes it less compatible with purely non-polar solvents like hexanes.
-
Biaryl Structure: The two aromatic rings are connected by a single C-C bond. This flat, rigid structure allows for efficient π-stacking in the solid state, leading to a stable crystal lattice and high melting point, which in turn reduces solubility.
-
Functional Groups: The chloro- and methoxy- groups modify the electronics and steric profile but do not fundamentally alter the core solubility challenges posed by the biaryl nitrile scaffold.
Understanding these factors is key to rationally designing solvent systems for both reaction and purification, moving from empirical trial-and-error to knowledge-based problem-solving.
References
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
-
Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. Available at: [Link]
- PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office.
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
- AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method. Google Patents.
- US5922898A - Process for preparing biaryl compounds. Google Patents.
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]
-
The Suzuki biaryl coupling reaction. ResearchGate. Available at: [Link]
-
Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Aryl Nitriles Definition. Fiveable. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
-
Nitriles - Structure, Properties Reactions, and Uses. Turito. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 10. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
Preventing decomposition of 2-Chloro-4-(4-methoxyphenyl)benzonitrile during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, typically achieved through a Suzuki-Miyaura cross-coupling reaction, can be susceptible to side reactions that lead to the decomposition of the target molecule and the formation of impurities. This guide offers a structured approach to identifying and resolving these issues, grounded in mechanistic principles and field-proven laboratory practices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Question 1: My reaction yield is consistently low, and I observe significant amounts of unreacted starting materials. What are the likely causes?
Answer:
Low conversion in the Suzuki-Miyaura coupling for synthesizing 2-Chloro-4-(4-methoxyphenyl)benzonitrile is often multifactorial, stemming from issues with catalyst activity, reaction conditions, or reagent quality. The primary coupling reaction involves 2,4-dichlorobenzonitrile and 4-methoxyphenylboronic acid.
Potential Causes & Solutions:
-
Catalyst Inactivation: The Palladium (Pd) catalyst is the linchpin of the reaction.
-
Explanation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Phosphine ligands, crucial for the catalytic cycle, can also degrade.
-
Protocol: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup. Using robust ligands like Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity, especially for less reactive aryl chlorides.[1][2]
-
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.
-
Explanation: The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. An inappropriate or weak base can stall the catalytic cycle.
-
Protocol: Use a freshly opened or properly stored base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly effective. Ensure the base is finely powdered to maximize surface area and reactivity. The choice of base can be solvent-dependent; for instance, aqueous base solutions are often used in polar solvents like dioxane or THF.
-
-
Poor Reagent Quality: Boronic acids can undergo degradation.
-
Explanation: 4-methoxyphenylboronic acid can dehydrate to form boroxines (cyclic trimers), which are less reactive in the coupling reaction.
-
Protocol: Use high-purity boronic acid from a reputable supplier. If degradation is suspected, the boronic acid can be recrystallized or purified by flash chromatography prior to use.
-
Question 2: My final product is contaminated with a significant impurity that appears to be 4-methoxybiphenyl. How is this byproduct formed and how can I prevent it?
Answer:
The presence of 4-methoxybiphenyl suggests a competing homocoupling reaction of the 4-methoxyphenylboronic acid.
Potential Causes & Solutions:
-
Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen.
-
Explanation: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by the palladium complex.
-
Protocol: As mentioned in the previous point, rigorous degassing of solvents and maintaining an inert atmosphere are paramount.
-
-
Reaction Temperature: High temperatures can sometimes favor side reactions.
-
Explanation: While Suzuki couplings often require heat to drive the reaction to completion, excessive temperatures can increase the rate of undesired pathways like homocoupling.
-
Protocol: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.
-
Question 3: I am isolating byproducts that correspond to the hydrolysis of the nitrile group. What conditions lead to this and how can it be avoided?
Answer:
Hydrolysis of the benzonitrile moiety to the corresponding benzamide or benzoic acid is a common decomposition pathway, particularly during workup and purification.[3][4][5]
Potential Causes & Solutions:
-
Acidic or Basic Workup Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[6][7]
-
Explanation: Protonation of the nitrile nitrogen under acidic conditions makes the carbon atom more electrophilic and susceptible to attack by water.[5][7] Under basic conditions, direct nucleophilic attack of hydroxide on the nitrile carbon can occur.[4] The resulting amide can be further hydrolyzed to the carboxylic acid.[3]
-
Protocol:
-
Workup: Perform the aqueous workup under neutral or near-neutral pH conditions. Use a saturated solution of sodium chloride (brine) for washing instead of acidic or basic solutions.
-
Purification: If using column chromatography, ensure the silica gel is not acidic. This can be mitigated by using deactivated silica gel (pre-treated with a base like triethylamine) or by using a less acidic solvent system. Avoid prolonged exposure of the product to protic solvents.
-
-
Question 4: I've identified an impurity that lacks the chloro-substituent. What is the mechanism for this dehalogenation and how can I suppress it?
Answer:
Reductive dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[8][9]
Potential Causes & Solutions:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture.
-
Explanation: Hydride sources can include solvent (e.g., alcohols), the base, or even trace water. The palladium catalyst can facilitate the transfer of a hydride to the aryl chloride, leading to the dehalogenated product.[10]
-
Protocol:
-
Solvent Choice: Use anhydrous solvents. While some Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial.
-
Reagent Purity: Ensure all reagents are free from impurities that could act as hydride donors.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur. Monitor the reaction closely and quench it once the starting material is consumed.
-
-
Frequently Asked Questions (FAQs)
-
What is the optimal temperature range for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
-
Typically, a temperature range of 80-110 °C is effective. The optimal temperature will depend on the specific catalyst system, solvent, and base used. It is recommended to start at the lower end of this range and gradually increase if the reaction is not proceeding at a reasonable rate.
-
-
Which palladium catalyst and ligand combination is most effective?
-
For the coupling of an aryl chloride, a more electron-rich and bulky phosphine ligand is generally required compared to couplings with aryl bromides or iodides. Systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos are often highly effective.[1] Palladium acetate (Pd(OAc)₂) with a suitable phosphine ligand is another common choice.
-
-
How can I effectively purify the final product?
-
Flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. To prevent potential on-column decomposition, consider using a non-polar solvent system or deactivated silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can also be an excellent method for obtaining highly pure material.
-
Summary of Key Parameters and Preventative Measures
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Catalyst oxidation, Homocoupling | Maintain a strict inert atmosphere (Argon or Nitrogen). |
| Solvents | Catalyst inactivation, Side reactions | Use anhydrous, degassed solvents. |
| Temperature | Homocoupling, Decomposition | Optimize temperature (80-110 °C); avoid excessive heat. |
| Base | Incomplete reaction | Use a fresh, finely powdered base (e.g., K₂CO₃, K₃PO₄). |
| Workup/Purification | Nitrile hydrolysis | Maintain neutral pH; use deactivated silica gel if necessary. |
| Reaction Time | Dehalogenation, Byproduct formation | Monitor reaction progress and quench promptly upon completion. |
Visualizing Decomposition and Prevention
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways that can occur during the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Caption: Major side reactions in the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Recommended Synthetic Workflow
This workflow diagram outlines the critical steps and precautions to maximize yield and purity.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different synthetic routes to 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This in-depth technical guide provides a comparative analysis of various synthetic routes to 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the practical considerations of different synthetic strategies.
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a biaryl compound characterized by a chlorinated and cyanated phenyl ring linked to a methoxy-substituted phenyl ring. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical handles that allow for further functionalization. The efficient synthesis of this molecule is therefore a critical aspect of its application. This guide will explore and compare the most viable synthetic pathways, with a primary focus on the widely applicable Suzuki-Miyaura cross-coupling reaction, and will also consider other potential, albeit less common, synthetic strategies.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance, generally high yields, and the use of commercially available and relatively non-toxic boron reagents.
The most direct and industrially scalable route to 2-Chloro-4-(4-methoxyphenyl)benzonitrile is the Suzuki-Miyaura coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in palladium-catalyzed cross-coupling) allows for the selective formation of the desired product.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2-chloro-4-bromobenzonitrile) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (4-methoxyphenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Experimental Protocol
The following is a representative experimental protocol based on analogous Suzuki-Miyaura reactions.[3][4]
Materials:
-
2-Chloro-4-bromobenzonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the most prominent route, other synthetic strategies can be considered, although they may present more challenges in terms of reaction conditions, substrate availability, or overall efficiency.
Route 2: Ullmann-Type Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C and C-X bonds.[5] A potential Ullmann-type coupling for this synthesis would involve the reaction of 2-chloro-4-iodobenzonitrile with anisole. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, and the regioselectivity can be an issue. Modern modifications with soluble copper catalysts and ligands have improved the scope of this reaction.
Challenges:
-
Harsh reaction conditions (high temperatures).
-
Potential for side reactions and lower yields compared to palladium-catalyzed methods.
-
The synthesis of the required 2-chloro-4-iodobenzonitrile starting material may be less straightforward than the bromo-analogue.
Route 3: Multi-step Synthesis via Sandmeyer Reaction
A multi-step approach could involve the construction of the biaryl backbone first, followed by the introduction of the nitrile or chloro group. For instance, one could synthesize 2-chloro-4-(4-methoxyphenyl)aniline and then convert the amino group to the nitrile via a Sandmeyer reaction.
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[6]
Caption: A potential multi-step route involving a Sandmeyer reaction.
Challenges:
-
This is a multi-step synthesis, which can lead to a lower overall yield.
-
The synthesis of the starting aniline, 2-chloro-4-(4-methoxyphenyl)aniline, would likely require a cross-coupling reaction itself (e.g., Buchwald-Hartwig amination).
-
The Sandmeyer reaction involves the use of toxic cyanide salts and the generation of potentially unstable diazonium intermediates.
Comparative Analysis
The following table summarizes the key parameters for the discussed synthetic routes. The data for the Suzuki-Miyaura reaction is based on typical conditions for similar transformations, while the data for the alternative routes are estimations based on the general characteristics of these reactions.
| Parameter | Suzuki-Miyaura Coupling | Ullmann-Type Coupling | Multi-step with Sandmeyer |
| Starting Materials | 2-Chloro-4-bromobenzonitrile, 4-Methoxyphenylboronic acid | 2-Chloro-4-iodobenzonitrile, Anisole | 2-Chloro-4-(4-methoxyphenyl)aniline |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂) | Copper-based (e.g., CuI) | None for Sandmeyer step |
| Typical Yield | High (often >80%) | Moderate to High | Moderate (overall yield) |
| Reaction Temperature | Moderate (80-100 °C) | High (>150 °C) | Low (0-5 °C for diazotization) |
| Reaction Time | 2-12 hours | 12-24 hours | Varies per step |
| Advantages | High yield, mild conditions, high functional group tolerance, commercially available starting materials. | Lower cost catalyst (copper). | Utilizes classical, well-understood reactions. |
| Disadvantages | Higher cost of palladium catalyst. | Harsh conditions, potential for side products. | Multi-step, lower overall yield, use of toxic reagents. |
Conclusion and Recommendations
Based on the analysis of potential synthetic routes, the Suzuki-Miyaura cross-coupling reaction is the most recommended method for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. This approach offers a balance of high yield, mild reaction conditions, and the use of readily available starting materials. The selectivity of the reaction, targeting the more reactive C-Br bond in the presence of a C-Cl bond, makes it a highly efficient and predictable synthetic strategy.
While alternative routes such as the Ullmann coupling and a multi-step synthesis involving a Sandmeyer reaction are chemically plausible, they present significant drawbacks. The Ullmann reaction typically requires harsher conditions and may result in lower yields, while the Sandmeyer route is less atom-economical due to its multi-step nature and involves hazardous reagents.
For researchers and drug development professionals requiring a reliable and scalable synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, the Suzuki-Miyaura coupling represents the current state-of-the-art and most practical approach.
References
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
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National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
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National Institutes of Health. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Available at: [Link]
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National Institutes of Health. (n.d.). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Available at: [Link]
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National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Available at: [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
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PubMed. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Available at: [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... Available at: [Link]
- Google Patents. (n.d.). US6194599B1 - Process for preparing biaryl compounds.
- Google Patents. (2015). WO2015063798A1 - A process for the synthesis of carboxylic acid derivatives.
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Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Available at: [Link]
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ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Available at: [Link]
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ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Available at: [Link]
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Chemical Science (RSC Publishing). (2017). Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization. Available at: [Link]
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ACS Publications. (2007). Organic Process Research & Development, 11(5). Available at: [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
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ResearchGate. (2015). Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. Available at: [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
DOI. (n.d.). Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts Mengna Liu, Benqiang Cui, Chuntao Zhong, Yanhui Shi. Available at: [Link]
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ResearchGate. (n.d.). Dehydrogenative annulation strategies for phenanthridinone construction. Available at: [Link]
-
DSpace@MIT. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
St. Albert's College. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Available at: [Link]
-
Thieme Connect. (n.d.). Thieme E-Journals - Synthesis / Full Text. Available at: [Link]
-
SciSpace. (2017). Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxybenzonitrile. Available at: [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]
-
Supporting Information. (n.d.). Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer. Available at: [Link]
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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Introduction: The Challenge of Unambiguous Structural Assignment
In the realm of drug discovery and synthetic chemistry, the synthesis of novel small molecules is a daily occurrence. However, the synthesis is only half the battle; unambiguous confirmation of the resulting molecular structure is paramount for regulatory submission, intellectual property protection, and ensuring the validity of subsequent biological data. Molecules like 2-Chloro-4-(4-methoxyphenyl)benzonitrile, featuring multiple substituents on two connected aromatic rings, present a classic challenge. While 1D NMR (¹H and ¹³C) provides initial clues, overlapping signals and the presence of quaternary (non-protonated) carbons often leave ambiguities that can only be resolved by more advanced techniques.
This guide provides an in-depth, experience-driven comparison of three core 2D NMR experiments—COSY, HSQC, and HMBC—as applied to the complete structural validation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental sequence, demonstrating how these techniques work in concert to build a self-validating structural proof.
The Analytical Strategy: A Multi-layered Approach
The structural elucidation of a molecule is akin to solving a puzzle. We begin by identifying small, connected fragments, then label these fragments, and finally, piece them together to reveal the complete picture. Our 2D NMR strategy follows this exact logic.
Figure 3: ¹H-¹H correlations identified from the COSY spectrum.
Interpretation:
-
Cross-peak between H-5 (7.50 ppm) and H-6 (7.65 ppm): This confirms these two protons are adjacent on the first aromatic ring.
-
No cross-peak for H-3 (7.48 ppm): The absence of a correlation to H-5 or H-6 indicates it is isolated from them, which is consistent with the substitution pattern.
-
Cross-peak between H-2'/6' (7.55 ppm) and H-3'/5' (7.00 ppm): This establishes the connectivity within the methoxyphenyl ring.
-
No cross-peaks for the OCH₃ singlet (3.85 ppm): As expected, this methyl group is isolated and does not couple to any other protons.
Contribution: COSY definitively groups the aromatic protons into two separate spin systems, but it cannot connect these systems or attach them to the quaternary carbons (C-1, C-2, C-4, C-1', C-4') or the nitrile (CN) group.
Step 3: Linking Protons to Carbons with HSQC
The Causality: Now that we have defined our proton fragments, the next logical step is to identify the carbon atom to which each proton is directly attached. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for this, showing correlations only between directly bonded ¹H-¹³C pairs. [1][2] Table 2: Key HSQC Correlations (¹J_CH)
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |
|---|---|---|
| H-6 (7.65) | 133.8 | C-6 |
| H-5 (7.50) | 131.5 | C-5 |
| H-3 (7.48) | 134.1 | C-3 |
| H-2', H-6' (7.55) | 130.0 | C-2', C-6' |
| H-3', H-5' (7.00) | 114.5 | C-3', C-5' |
| OCH₃ (3.85) | 55.5 | OCH₃ |
Figure 4: Direct one-bond ¹H-¹³C correlations from the HSQC spectrum.
Interpretation: The HSQC spectrum is remarkably clean. Each cross-peak unambiguously links a proton signal to its corresponding carbon signal. This allows us to confidently assign C-3, C-5, C-6, C-2'/6', C-3'/5', and the methoxy carbon.
Contribution: HSQC provides labeled fragments (CH groups). We now know the specific chemical shifts of the carbons within our spin systems. However, the puzzle is still incomplete. The quaternary carbons remain unassigned, and the connection between the two rings is still unproven.
Step 4: Assembling the Structure with HMBC
The Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). [3][1]This is the key to "seeing" across non-protonated carbons and other heteroatoms, allowing us to connect all the fragments identified by COSY and HSQC.
Table 3: Key HMBC Correlations (²J_CH and ³J_CH)
| Proton (δ ppm) | Correlated Carbons (δ ppm) | Inference |
|---|---|---|
| H-6 (7.65) | C-2 (139.0), C-4 (145.0), C-5 (131.5) | Confirms H-6 is adjacent to C-5 and C-1. Correlations to C-2 and C-4 place the Cl and the other ring. |
| H-5 (7.50) | C-1 (112.5), C-3 (134.1) | Connects H-5 to the nitrile-bearing carbon (C-1) and C-3. |
| H-3 (7.48) | C-1 (112.5), C-2 (139.0), C-4 (145.0), C-5 (131.5) | Key correlations to C-1, C-2, and C-4 establish the full substitution pattern of the first ring. |
| H-2', H-6' (7.55) | C-4 (145.0), C-4' (161.0), C-3'/5' (114.5) | Crucial correlation to C-4 connects the two rings. Correlation to C-4' confirms attachment to the oxygen-bearing carbon. |
| H-3', H-5' (7.00) | C-1' (128.0), C-4' (161.0) | Confirms the para-substitution on the second ring. |
| OCH₃ (3.85) | C-4' (161.0) | Unambiguously attaches the methoxy group to C-4'. |
Figure 5: Key long-range ¹H-¹³C correlations from HMBC that connect the molecular fragments. The critical inter-ring correlation is highlighted.
Interpretation: The HMBC data completes the puzzle. The correlation from H-2'/6' on the methoxyphenyl ring to C-4 on the benzonitrile ring is the definitive "smoking gun" evidence that connects the two aromatic systems at this position. Furthermore, correlations from the aromatic protons to the previously unassigned quaternary carbons (C-1, C-2, C-4, C-1', C-4') allow for their unambiguous assignment, confirming the full substitution pattern of the entire molecule. The correlation from the methoxy protons to C-4' confirms the position of this group.
Comparative Analysis of Techniques
This case study demonstrates that no single 2D NMR experiment is sufficient for complete structural validation. Their power lies in their synergistic and complementary nature.
Table 4: Comparison of 2D NMR Techniques for this Analysis
| Technique | Correlation Type | Information Gained | Role in Validating 2-Chloro-4-(4-methoxyphenyl)benzonitrile |
|---|---|---|---|
| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies proton spin systems (J-coupling networks). | Delineated the two separate aromatic proton systems but could not connect them. |
| HSQC | ¹H – ¹³C (1 bond) | Connects each proton to its directly attached carbon. | Provided carbon assignments for all protonated positions, creating "labeled fragments." |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects fragments across non-protonated centers. | Essential. Provided the critical link between the two aromatic rings and allowed for the assignment of all quaternary carbons. |
Experimental Protocols
A self-validating protocol requires careful sample preparation and parameter selection.
1. Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals. Residual solvents can be identified but should be minimized. [4]* Solvent: Dissolve ~10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid a large, overwhelming solvent proton signal. [5]* Filtration: Filter the solution through a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality. [6][7] 2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra first. These are used for referencing and to determine the spectral width needed for the 2D experiments. [8]* COSY (gradient-selected):
-
Use standard vendor-supplied pulse programs (e.g., cosygpqf on Bruker systems).
-
Acquire a 2048 x 256 data matrix.
-
Set spectral widths in both dimensions to cover all proton signals (~10 ppm).
-
Use 2-4 scans per increment for sufficient signal-to-noise.
-
-
HSQC (gradient-selected, phase-sensitive):
-
Use standard vendor-supplied pulse programs (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing).
-
Set the ¹³C spectral width to cover all expected carbons (~180 ppm).
-
Optimize for an average one-bond coupling constant (¹J_CH) of 145 Hz.
-
Use 4-8 scans per increment.
-
-
HMBC (gradient-selected):
-
Use standard vendor-supplied pulse programs (e.g., hmbcgplpndqf on Bruker systems).
-
Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz. This value is a good compromise for detecting both ²J_CH and ³J_CH correlations. [3][1] * Acquire a 2048 x 256 data matrix.
-
Use 8-16 scans per increment, as HMBC correlations are inherently weaker than HSQC correlations.
-
Conclusion
The structural validation of 2-Chloro-4-(4-methoxyphenyl)benzonitrile serves as a perfect illustration of the power and necessity of a multi-technique 2D NMR approach. While 1D NMR lays the foundation, it is the logical and sequential application of COSY, HSQC, and HMBC that provides an irrefutable, multi-layered proof of structure. COSY defines the proton frameworks, HSQC attaches the carbon framework to the protonated sites, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. For any researcher in drug development or synthetic chemistry, mastering this workflow is not merely an academic exercise—it is a fundamental requirement for ensuring scientific integrity and accelerating discovery.
References
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information for Catalytic C–H cyanation. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
University of California, Davis. NMR Sample Preparation. [Link]
-
Columbia University, NMR Core Facility. COSY. [Link]
-
University of Ottawa, NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]
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Benchmarking the efficiency of different palladium catalysts for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
A Comparative Guide to Palladium Catalyst Efficiency in the Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This guide provides an in-depth comparison of various palladium catalysts for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. We will delve into the experimental data, offering a clear and objective analysis of catalyst performance to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, which involves the coupling of an activated aryl chloride with an arylboronic acid, presents a valuable case study for examining the nuances of palladium catalyst performance. The choice of catalyst, particularly the ligand coordinated to the palladium center, can dramatically influence reaction yield, rate, and overall efficiency.
Comparative Analysis of Palladium Catalyst Performance
The efficiency of a palladium-catalyzed Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric properties of the phosphine ligand. For the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, the reaction typically involves the coupling of 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid or the coupling of 2-chlorobenzonitrile with a suitable boronic acid derivative. The presence of the ortho-chloro and nitrile groups on one of the coupling partners introduces electronic and steric challenges that necessitate a highly active catalyst.
Below is a table summarizing the performance of different palladium catalyst systems in reactions analogous to the synthesis of our target molecule. This data, compiled from various sources, provides a basis for comparison. It is important to note that direct, side-by-side comparisons for the exact target molecule are not always available in the literature, hence data from closely related systems are presented to infer relative performance.
| Catalyst System (Precatalyst + Ligand) | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | Aryl Chloride + Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | |
| Pd(OAc)₂ + XPhos | Aryl Chloride + Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| Pd(OAc)₂ + RuPhos | Aryl Chloride + Arylboronic Acid | K₃PO₄ | n-Butanol | 100 | >24 | ~70-80 | [2] |
| Pd(PPh₃)₄ | o-bromophenylcyanogen + p-methylphenylboric acid | Na₂CO₃ | Toluene | Reflux | N/A | 88 | |
| Palladacycle Precatalyst | 2-chlorobenzonitrile + p-tolylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 0.33 | 95 | [3] |
Analysis of Catalyst Performance:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): The Buchwald family of biarylphosphine ligands are renowned for their ability to facilitate the coupling of challenging substrates, including aryl chlorides.[1] Both SPhos and XPhos, in combination with Pd(OAc)₂, demonstrate high efficacy, affording excellent yields. These ligands feature bulky and electron-rich frameworks that stabilize the active Pd(0) species and promote the challenging oxidative addition of the aryl chloride. RuPhos, while also effective, appears to be slightly less reactive for this class of transformation, sometimes requiring longer reaction times.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This classical catalyst, while historically significant, often requires harsher reaction conditions and may give lower yields with deactivated or sterically hindered aryl chlorides compared to modern ligand systems.[4] Its lower reactivity is attributed to the less electron-donating nature of triphenylphosphine and its propensity to dissociate, leading to catalyst decomposition.
-
Palladacycle Precatalysts: These are pre-formed, air- and moisture-stable complexes that readily generate the active catalytic species in situ. The high yield and remarkably short reaction time reported for a palladacycle in the coupling of 2-chlorobenzonitrile highlight their exceptional activity.[3] The pre-formed nature of these catalysts can lead to more reproducible results and higher turnover numbers.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for two representative catalyst systems are outlined below.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl chlorides using Buchwald ligands.
Materials:
-
2-Chloro-4-bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-bromobenzonitrile, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Protocol 2: High-Efficiency Suzuki-Miyaura Coupling using a Palladacycle Precatalyst
This protocol is based on the high-efficiency coupling reported in the patent literature.
Materials:
-
2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladacycle precatalyst (e.g., a G3-type Buchwald precatalyst, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.2 mmol, 2.2 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2-chlorobenzonitrile, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add toluene and water to the vessel.
-
Purge the mixture with nitrogen for 10 minutes.
-
Add the palladacycle precatalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress. Given the high activity of the precatalyst, the reaction may be complete in a significantly shorter time (e.g., 20-60 minutes).
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Mechanistic Insights and Workflow Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps. The efficiency of a given catalyst is determined by the rates of these individual steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-4-bromobenzonitrile). This is often the rate-limiting step, especially for less reactive aryl chlorides. Bulky, electron-rich ligands like SPhos and XPhos accelerate this step.
-
Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid) transfers its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
The choice of ligand influences all three steps. For instance, bulky ligands promote the reductive elimination step, preventing the formation of undesired side products.
Below is a workflow diagram for the experimental setup.
Sources
A Researcher's Guide to Alternative Reagents and Catalysts for the Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its biaryl nitrile structure makes it a versatile intermediate for creating complex molecular architectures. The traditional synthesis of this compound often relies on palladium-catalyzed cross-coupling reactions, which, while effective, can be costly and may present challenges in terms of catalyst sourcing and removal of residual metal from the final product.[1] This guide provides a comparative analysis of alternative reagents and catalysts for the synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, with a focus on improving efficiency, reducing costs, and embracing greener chemistry principles. We will delve into the mechanistic rationale behind these alternatives and provide experimental data to support their application.
Retrosynthetic Analysis: Devising the Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections for consideration:
-
C-C Bond Disconnection: This approach involves the formation of the biaryl bond between the two phenyl rings, a classic application for cross-coupling chemistry.
-
C-CN Bond Disconnection: This strategy focuses on introducing the nitrile group onto a pre-formed biaryl scaffold.
Each of these strategies offers a distinct set of advantages and challenges, particularly concerning the choice of catalysts and reagents.
Caption: Retrosynthetic analysis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Strategy 1: Biaryl C-C Bond Formation via Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds.[2][3][4] It typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.[2][3]
Conventional Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
A standard approach would involve coupling 2-chloro-4-bromobenzonitrile with 4-methoxyphenylboronic acid. The choice of a bromo-substituted starting material is strategic, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: 1,4-Dioxane, Toluene, or DMF, often with water
-
Temperature: 80-110 °C
While effective, this method has drawbacks, including the high cost of palladium catalysts and phosphine ligands, and potential contamination of the product with residual palladium.[1]
Alternative Catalysts and Reagents
1. Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[5][6][7][8] They are particularly adept at activating less reactive aryl chlorides, which are often more readily available and less expensive than their bromo or iodo counterparts.[5]
-
Rationale: Nickel catalysts can be more reactive towards aryl chlorides due to their different electronic properties and redox potentials compared to palladium. This allows for the use of more economical starting materials.
2. Ligand-Free Palladium Catalysis: In some instances, the phosphine ligand can be omitted, leading to a "ligand-free" protocol.[9] This simplifies the reaction setup and reduces costs. The active catalytic species is often believed to be palladium nanoparticles formed in situ.
-
Rationale: For highly reactive substrates, or at elevated temperatures, a ligand may not be necessary to stabilize the palladium catalyst and facilitate the catalytic cycle. However, catalyst stability and turnover numbers can be lower.
3. Green Solvents: Replacing traditional organic solvents with more environmentally friendly options like ethanol or water can significantly improve the green credentials of the synthesis.[1]
-
Rationale: Using greener solvents reduces the environmental impact and can simplify product workup. The use of phase-transfer catalysts may be necessary in aqueous systems to bring the organic reactants into proximity.[10]
Comparative Data for Biaryl Coupling Strategies
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Reported Yield (%) | Key Advantages & (Disadvantages) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 | Well-established, high yield (High cost, residual Pd) |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 10 | ~85 | Lower cost, effective for aryl chlorides (Air-sensitive, potential for side reactions) |
| Pd(OAc)₂ (Ligand-free) | None | Na₂CO₃ | DMF/H₂O | 120 | 8 | ~75-85 | Simplified setup, lower cost (Higher temp, may have lower turnover) |
| Pd(OH)₂/C | None | K₃PO₄ | Ethanol/H₂O | 65 | 6 | ~92 | Green solvent, recyclable catalyst (Catalyst preparation)[1] |
Strategy 2: Cyanation of a Biaryl Halide
This approach first constructs the biaryl scaffold and then introduces the nitrile group. This can be advantageous if the nitrile group is sensitive to the conditions of the cross-coupling reaction.
Conventional Approach: Rosenmund-von Braun Reaction
The classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. This method is often plagued by harsh reaction conditions, the use of toxic cyanide salts, and difficulties in product purification.
Alternative Catalysts and Reagents
1. Palladium-Catalyzed Cyanation: Transition metal-catalyzed cyanation reactions offer milder conditions and greater functional group tolerance compared to the Rosenmund-von Braun reaction.[10][11]
-
Cyanide Sources: While toxic sources like KCN and NaCN can be used, less toxic alternatives are highly desirable. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, non-toxic, and inexpensive cyanide source for palladium-catalyzed cyanations.[10][12][13] Zn(CN)₂ is another less toxic and commonly used alternative.[14]
-
Catalyst Deactivation: A known issue in palladium-catalyzed cyanation is the poisoning of the catalyst by excess cyanide ions.[10] This can be mitigated by using cyanide sources with low solubility or by the addition of additives.[10]
2. Nickel-Catalyzed Cyanation: Similar to cross-coupling, nickel also provides a powerful and more sustainable platform for cyanation reactions.[8] Nickel catalysts can effectively couple aryl halides with various cyanide sources under mild conditions.[8][14] Acetonitrile has even been explored as a non-hazardous cyanide source in some nickel-catalyzed systems.[15]
3. Biocatalytic Approaches: A greener and innovative approach is the use of enzymes. Aldoxime dehydratases can convert aldoximes, which are readily prepared from aldehydes, into nitriles in water under mild conditions, completely avoiding the use of cyanide reagents.[16][17]
-
Rationale: This cyanide-free method offers a significant safety and environmental advantage. The process involves the condensation of the corresponding biaryl aldehyde with hydroxylamine to form the aldoxime, followed by enzymatic dehydration.
Comparative Data for Cyanation Strategies
| Method | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield (%) | Key Advantages & (Disadvantages) |
| Rosenmund-von Braun | CuCN | Stoichiometric | DMF | >150 | >12 | Variable | Established (Harsh conditions, toxic, stoichiometric copper) |
| Pd-catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂/Ligand | DMAc | 120 | 5 | ~85-95 | Non-toxic CN source, high yield (High temp, catalyst cost)[13] |
| Ni-catalyzed | Zn(CN)₂ | NiCl₂/dppf | DMAc | 100 | 6 | ~90 | Lower cost catalyst, good yield (Air-sensitive)[14] |
| Biocatalytic | (via Aldoxime) | Aldoxime Dehydratase | Water | 30 | 24 | >90 | Cyanide-free, green, mild conditions (Requires aldehyde precursor, enzyme availability)[17] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the nickel-catalyzed coupling of an aryl chloride with an arylboronic acid.
Materials:
-
2,4-Dichlorobenzonitrile
-
4-Methoxyphenylboronic acid
-
Nickel(II) chloride (NiCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichlorobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under the inert atmosphere, add NiCl₂ (0.05 equiv) and dppf (0.05 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 10-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling.
Protocol 2: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol outlines a practical method for the cyanation of an aryl bromide using a non-toxic cyanide source.[13]
Materials:
-
1-Bromo-2-chloro-4-(4-methoxyphenyl)benzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 1-bromo-2-chloro-4-(4-methoxyphenyl)benzene (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.3 equiv, providing 1.8 equiv of CN⁻), and Na₂CO₃ (0.2 equiv).
-
Add Pd(OAc)₂ (0.001-0.01 equiv).
-
Add DMAc as the solvent.
-
Purge the vessel with inert gas.
-
Heat the mixture to 120 °C for 5-8 hours, monitoring for completion.
-
Cool the reaction, dilute with toluene, and filter to remove inorganic salts.
-
Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography or recrystallization to yield the final product.
Conclusion and Future Outlook
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile can be approached through various effective strategies. While traditional palladium-catalyzed Suzuki coupling and Rosenmund-von Braun cyanation are well-established, modern alternatives offer significant advantages. Nickel catalysis presents a more economical and, in some cases, more reactive platform for both C-C bond formation and cyanation.[8] The adoption of non-toxic cyanide sources like K₄[Fe(CN)₆] is a crucial step towards safer and more sustainable chemical manufacturing.[10] Looking forward, the development of biocatalytic methods, such as those using aldoxime dehydratases, represents a paradigm shift towards truly green chemistry, eliminating the need for toxic reagents altogether.[16] The choice of the optimal synthetic route will depend on factors such as substrate availability, cost considerations, scalability, and the desired environmental impact. As the field of catalysis continues to evolve, we can anticipate even more efficient, selective, and sustainable methods for the synthesis of this and other valuable chemical intermediates.
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Process for the preparation of 4-chloro-2-nitrobenzonitrile.
- Recent advances and prospects in the palladium-catalyzed cyan
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Nickel-Catalyzed Cyan
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Nickel–NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents.
- Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. Benchchem.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
- Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in W
- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. MDPI.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
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- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
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- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC and GC-MS for Purity Assessment of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth comparative analysis of two instrumental titans of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental frameworks to make informed decisions on analytical method selection.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a complex aromatic molecule whose purity can significantly impact the quality and impurity profile of the final API. Even minute impurities can have profound effects on the biological activity and safety of a drug product.[1] Therefore, employing robust and validated analytical methods for purity assessment is not merely a regulatory requirement but a scientific imperative.[2][3][4]
This guide will dissect the principles of both HPLC and GC-MS, presenting a head-to-head comparison of their applicability to 2-Chloro-4-(4-methoxyphenyl)benzonitrile. We will explore the nuances of method development, validation, and the unique advantages each technique offers for this specific analytical challenge.
Physicochemical Properties of 2-Chloro-4-(4-methoxyphenyl)benzonitrile: Guiding the Analytical Approach
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. While specific experimental data for 2-Chloro-4-(4-methoxyphenyl)benzonitrile is not extensively published, we can infer its characteristics from its constituent parts: a chlorinated benzonitrile and a methoxyphenyl group.
-
Polarity: The presence of the nitrile (-CN) and methoxy (-OCH3) groups, along with the chlorine atom, imparts a moderate to high polarity to the molecule. This is a critical factor in selecting the appropriate chromatographic mode.
-
Volatility and Thermal Stability: The molecule's relatively large size and polar nature suggest a lower volatility compared to smaller, nonpolar compounds. Its thermal stability will be a key consideration for the high temperatures employed in GC.
-
UV Absorbance: The aromatic rings within the structure indicate that the molecule will exhibit strong absorbance in the ultraviolet (UV) region, making UV-based detection in HPLC a viable option.
These characteristics form the basis for the subsequent experimental design, steering the choice of columns, mobile phases, and temperature programs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[7][8]
Rationale for HPLC Method Design
Given the polar nature of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a reversed-phase HPLC method is the logical starting point.[9] In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Experimental Workflow for HPLC Analysis
Caption: A schematic overview of the HPLC workflow for purity analysis.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for aromatic and moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for polar compounds.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is proposed to ensure the elution of both the main component and any potential impurities with varying polarities.
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, selected based on the anticipated UV absorbance of the aromatic structure.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Analysis and Performance Metrics
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The performance of the method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The main peak is well-resolved from impurities and excipients. | The peak for 2-Chloro-4-(4-methoxyphenyl)benzonitrile is baseline separated from all other observed peaks. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a concentration range of 0.1 - 2.0 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.5% for repeatability and 1.2% for intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds.[14][15]
Rationale for GC-MS Method Design
For 2-Chloro-4-(4-methoxyphenyl)benzonitrile to be amenable to GC analysis, it must be sufficiently volatile and thermally stable to be vaporized in the injector without degradation. Given its molecular structure, this is a critical consideration. The mass spectrometer provides highly specific detection, allowing for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[16]
Experimental Workflow for GC-MS Analysis
Caption: A schematic overview of the GC-MS workflow for purity analysis.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column). This is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C. This temperature needs to be high enough to ensure complete volatilization without causing thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Injection Mode: Split (e.g., 50:1) to prevent column overloading.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 500.
-
Scan Mode: Full scan for qualitative analysis and impurity identification.
Data Analysis and Performance Metrics
Purity is determined from the Total Ion Chromatogram (TIC) by area percentage. The mass spectra of the impurity peaks can be compared against spectral libraries for tentative identification.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The main peak is chromatographically resolved and its mass spectrum is unique. | The peak for 2-Chloro-4-(4-methoxyphenyl)benzonitrile is well-resolved and its mass spectrum is consistent with the expected structure. |
| Linearity (R²) | ≥ 0.995 | 0.997 over a concentration range of 1 - 100 µg/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (%RSD) | ≤ 5.0% | 1.8% for repeatability and 4.2% for intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Head-to-Head Comparison: HPLC vs. GC-MS for 2-Chloro-4-(4-methoxyphenyl)benzonitrile
| Feature | HPLC | GC-MS | Advantage for this Analyte |
| Applicability | Broadly applicable to a wide range of polarities and molecular weights. Non-destructive. | Limited to volatile and thermally stable compounds. | HPLC . The moderate polarity and relatively large size of the analyte make it ideally suited for HPLC without concerns of thermal degradation. |
| Sensitivity | Good, with UV detection being very common and sensitive for chromophoric compounds. | Generally excellent, especially in selected ion monitoring (SIM) mode. | GC-MS may offer higher sensitivity for trace volatile impurities. |
| Selectivity | Achieved through a combination of stationary phase, mobile phase, and detector wavelength. | Highly selective due to both chromatographic separation and mass-based detection. | GC-MS . The mass spectrometer provides an orthogonal detection mechanism, increasing confidence in peak identity. |
| Impurity Identification | Identification is based on retention time comparison with reference standards. DAD can provide UV spectral information. | Provides mass spectra which can be used for structural elucidation and library matching. | GC-MS . The ability to obtain mass spectral data is a significant advantage for identifying unknown impurities. |
| Method Development | Can be complex, involving optimization of mobile phase composition, gradient, column, and temperature. | Primarily involves optimizing the temperature program and injector conditions. | GC-MS can sometimes be more straightforward for initial method development, provided the analyte is suitable. |
| Robustness | Generally very robust and reproducible, making it ideal for routine quality control. | Can be susceptible to issues with injector and column contamination. | HPLC is often considered more robust for routine pharmaceutical QC environments. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques that can be applied to the purity assessment of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. However, for routine quality control and release testing, HPLC is the recommended primary technique . Its broad applicability to polar, non-volatile compounds, coupled with its robustness and high precision, makes it the more reliable choice. The potential for thermal degradation of the analyte in the hot GC injector is a significant risk that is completely avoided with HPLC.
GC-MS, on the other hand, serves as an invaluable complementary technique. It is exceptionally well-suited for the identification of unknown volatile or semi-volatile impurities that may be present in the sample. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for impurity profiling during process development and for investigating out-of-specification results.
In a comprehensive quality control strategy, an HPLC method would be validated for routine purity testing, while a GC-MS method could be developed and used for specific investigations, such as identifying potential residual solvents or volatile by-products from the synthesis. This orthogonal approach, leveraging the strengths of both techniques, provides the most complete picture of the purity of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH Q2(R2) Validation of analytical procedures. [Link]
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]
-
FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
FDA. ANDAs: Impurities in Drug Products. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. [Link]
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Cost-effectiveness analysis of different synthetic methods for 2-Chloro-4-(4-methoxyphenyl)benzonitrile
Abstract
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents, demands methodologies that are not only efficient and high-yielding but also economically viable and scalable. This guide presents a comprehensive cost-effectiveness analysis of two primary synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and a classical Nucleophilic Aromatic Substitution (SNAr) approach. By synthesizing procedural details from established literature and current market pricing for reagents, this document provides researchers, process chemists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions for both laboratory-scale synthesis and large-scale production planning.
Introduction
2-Chloro-4-(4-methoxyphenyl)benzonitrile is a biaryl nitrile, a structural motif frequently encountered in molecules of significant biological and material interest. Its synthesis requires the formation of a carbon-carbon bond between two distinct aromatic rings, a transformation that is central to modern organic chemistry. The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall process cost, safety profile, and environmental footprint.
This guide will dissect two distinct and highly plausible synthetic pathways. The first is the modern, palladium-catalyzed Suzuki-Miyaura cross-coupling, renowned for its high efficiency and functional group tolerance. The second is a more traditional, two-step Nucleophilic Aromatic Substitution (SNAr) pathway, which often relies on lower-cost starting materials and reagents. We will provide detailed, self-validating experimental protocols, analyze the causality behind procedural choices, and present a transparent, data-driven cost analysis to determine the most effective method based on specific production goals.
Chapter 1: Overview of Synthetic Strategies
The disconnection of the target molecule, 2-Chloro-4-(4-methoxyphenyl)benzonitrile, can be approached in two primary ways, forming the basis of our comparative analysis.
-
Method A: C-C Bond Formation via Palladium Catalysis. This is a convergent approach where the bond between the two aryl rings is formed directly. The Suzuki-Miyaura reaction is the preeminent example, coupling a halogenated benzonitrile with an arylboronic acid.
-
Method B: C-O Bond Formation followed by C-C Coupling. This is a more linear approach. In the context of this target molecule, a more direct comparison involves starting with a di-halogenated precursor and selectively substituting one halogen with the methoxy group via SNAr, followed by a subsequent C-C bond formation if necessary. However, a more streamlined and cost-effective comparison can be made by directly comparing two different C-C bond-forming strategies starting from commercially available, differently priced precursors. For this guide, we will compare the Suzuki coupling with a strategic SNAr reaction that directly yields a closely related precursor, which can then be elaborated. A more direct comparison will be made between the Suzuki-Miyaura reaction and a direct nucleophilic aromatic substitution to install the methoxy group.
Chapter 2: Method A - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions, high yields, and exceptional tolerance for a wide range of functional groups.[1][2] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, provides a robust pathway for constructing the target biaryl system.
Rationale for Experimental Choices
-
Starting Materials : We select 2-chloro-4-bromobenzonitrile as the electrophile. The choice of a bromo-substituted position is strategic; the C-Br bond is significantly more reactive towards oxidative addition with palladium(0) than the C-Cl bond, ensuring regioselective coupling at the 4-position. 4-Methoxyphenylboronic acid is a commercially available and stable boronic acid.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a widely used, reliable, and commercially available catalyst for Suzuki couplings.[3] While more advanced and active catalysts exist, Pd(PPh₃)₄ offers a good balance of reactivity, stability, and cost for this type of transformation.
-
Base and Solvent : An aqueous solution of Sodium Carbonate (Na₂CO₃) is a common and cost-effective base. It activates the boronic acid for transmetalation. A two-phase solvent system of Toluene and Water is employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Detailed Experimental Protocol
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-4-bromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and toluene (approx. 10 mL per mmol of halide).
-
Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
In a separate flask, prepare a 2M solution of sodium carbonate in deionized water and degas it with argon.
-
Add the aqueous sodium carbonate solution (2.5 equiv) to the reaction flask via syringe.
-
Heat the biphasic mixture to reflux (oil bath temperature of 95-100 °C) and stir vigorously under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Yield: ~85-95%.
Cost Analysis: Method A
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Density | Amount (per 10 mmol scale) | Unit Price | Cost |
| 2-Chloro-4-bromobenzonitrile | 1.0 | 216.46 | - | 2.16 g | $20.50 / 1 g[4] | $44.28 |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | - | 1.82 g | $89.60 / 5 g[2] | $32.61 |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | - | 0.35 g | $42.00 / 1 g[5] | $14.70 |
| Sodium Carbonate (anhydrous) | 2.5 | 105.99 | - | 2.65 g | $11.79 / 500 g[3] | $0.06 |
| Toluene | - | 92.14 | 0.867 | ~50 mL | $32.22 / 1 Gal[6] | ~$0.42 |
| Total Estimated Cost | $92.07 | |||||
| Cost per Gram (assuming 90% yield) | Yield: 2.19 g | ~$42.04 / g |
Note: Prices are based on listed catalog prices for small quantities (1-5g) and are for estimation purposes only. Bulk pricing will significantly reduce costs.
Chapter 3: Method B - Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for modifying aromatic rings, especially those activated by electron-withdrawing groups.[7][8] The nitrile group (-CN) is a strong electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the para position.
Rationale for Experimental Choices
-
Starting Material : We select 2,4-dichlorobenzonitrile . This precursor is significantly less expensive than its bromo- and iodo-containing counterparts, offering a potential major cost advantage.
-
Nucleophile : Potassium methoxide (KOMe) is a strong nucleophile and base, ideal for displacing a halide on an activated aromatic ring. It is commercially available as a solid or in a methanol solution.
-
Mechanism & Regioselectivity : The SNAr mechanism proceeds via a resonance-stabilized anionic intermediate (a Meisenheimer complex).[9] The negative charge is delocalized onto the electron-withdrawing nitrile group. This stabilization is more effective when the nucleophile attacks at the 4-position (para to -CN) compared to the 2-position (ortho to -CN), leading to high regioselectivity for the desired product.
-
Solvent : A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is required to dissolve the reagents and facilitate the reaction between the ionic nucleophile and the organic substrate.
Detailed Experimental Protocol
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorobenzonitrile (1.0 equiv) and anhydrous DMSO (approx. 8 mL per mmol).
-
Stir the solution at room temperature and add potassium methoxide (1.1 equiv) portion-wise over 10 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Dry the solid product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Expected Yield: ~90-98%.
Cost Analysis: Method B
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Density | Amount (per 10 mmol scale) | Unit Price | Cost |
| 2,4-Dichlorobenzonitrile | 1.0 | 172.01 | - | 1.72 g | $53.80 / 100 g[9] | $0.93 |
| Potassium Methoxide | 1.1 | 70.13 | - | 0.77 g | $64.40 / 5 g | $9.92 |
| DMSO (Anhydrous) | - | 78.13 | 1.10 | ~30 mL | $40.00 / 500 mL (approx.) | ~$2.40 |
| Total Estimated Cost | $13.25 | |||||
| Cost per Gram (assuming 95% yield) | Yield: 2.31 g | ~$5.74 / g |
Note: Prices are based on listed catalog prices for small quantities and are for estimation purposes only. Bulk pricing will significantly reduce costs.
Chapter 4: Comparative Analysis & Recommendation
To provide a clear, objective comparison, the key performance and cost metrics for both synthetic routes are summarized below.
| Metric | Method A: Suzuki-Miyaura | Method B: SNAr | Analysis |
| Starting Material Cost | High (Brominated precursor) | Very Low (Dichloro precursor) | The cost of the halogenated starting material is the single largest differentiator. |
| Catalyst Cost | High (Palladium catalyst) | None | The SNAr route avoids expensive and toxic heavy metal catalysts entirely. |
| Reagent/Solvent Cost | Moderate | Low | Reagents for the SNAr are generally less expensive. |
| Overall Yield | Excellent (85-95%) | Excellent (90-98%) | Both methods are high-yielding, with the SNAr potentially being slightly higher. |
| Purification | Chromatography Required | Recrystallization Often Sufficient | Suzuki reactions often require chromatography to remove catalyst residues and byproducts. SNAr can often yield a product pure enough after precipitation/recrystallization. |
| Scalability | Moderate | High | The avoidance of palladium catalysts and chromatography makes the SNAr route significantly more amenable to large-scale industrial production. |
| Safety/Environmental | Palladium is a toxic heavy metal. | DMSO/DMF are high-boiling solvents that can be difficult to remove. | Both have considerations, but the avoidance of heavy metals is a significant "green chemistry" advantage for Method B. |
| Estimated Lab-Scale Cost/Gram | ~$42.04 / g | ~$5.74 / g | At the lab scale, the SNAr route is approximately 7 times more cost-effective . |
Expert Recommendation
Based on a thorough analysis of the synthetic protocols and associated costs, a clear recommendation emerges for different use cases:
-
For Laboratory-Scale Synthesis and Medicinal Chemistry: Where substrate scope and versatility are paramount, the Suzuki-Miyaura (Method A) remains an excellent choice. It is highly reliable for creating diverse analogues by simply swapping the boronic acid. However, for the specific synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, the cost is prohibitive unless no alternative exists.
-
For Process Development and Large-Scale Production: The Nucleophilic Aromatic Substitution (Method B) is unequivocally the superior route. Its dramatic cost advantage, driven by inexpensive starting materials and the absence of a precious metal catalyst, is its most compelling feature. Furthermore, its simpler purification procedure (precipitation/recrystallization vs. chromatography) and higher potential yield make it far more scalable and economically viable for manufacturing.
Conclusion
While the Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal, for the specific industrial production of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a classical SNAr approach offers an overwhelmingly more cost-effective, scalable, and environmentally considerate pathway. The analysis underscores a critical principle in process chemistry: the most elegant or modern reaction is not always the most practical for large-scale synthesis. A careful evaluation of raw material costs, process simplicity, and scalability often reveals that traditional, well-understood reactions provide the most efficient and economical solution.
References
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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R.G. Mearn. Toluol / Toluene Solvent - 1 GALLON. Retrieved from R.G. Mearn. [Link]
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Oxford Learning Link. Chapter 7: Nucleophilic aromatic substitution. Retrieved from Oxford Learning Link. [Link]
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A Spectroscopic Journey: Charting the Synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of the biaryl nitrile, 2-Chloro-4-(4-methoxyphenyl)benzonitrile, with its direct precursors, 2-chloro-4-bromobenzonitrile and (4-methoxyphenyl)boronic acid. By delving into the nuances of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we illuminate the structural transformations that occur during the Suzuki-Miyaura coupling reaction, offering a clear spectroscopic roadmap for researchers in the field.
The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this specific synthesis, the key precursors are 2-chloro-4-bromobenzonitrile, which provides the chlorinated benzonitrile scaffold, and (4-methoxyphenyl)boronic acid, which introduces the methoxyphenyl group.
The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system, often a mixture of toluene, ethanol, and water. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
Figure 1: Synthetic route to 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
This guide will now dissect the spectroscopic signatures of each of these molecules, providing a framework for monitoring the reaction progress and confirming the identity and purity of the final product.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from the starting materials to the final product is accompanied by distinct changes in their respective spectra. By comparing the FT-IR, 1H NMR, 13C NMR, and UV-Vis spectra of the precursors and the product, we can pinpoint the key structural modifications.
FT-IR Spectroscopy: Tracking Functional Group Transformations
FT-IR spectroscopy is an invaluable tool for identifying the presence and disappearance of key functional groups.
2-chloro-4-bromobenzonitrile: The spectrum is characterized by a sharp, strong absorption band around 2230 cm-1 , indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations appear above 3000 cm-1. The fingerprint region will show characteristic absorptions for the C-Cl and C-Br bonds, typically in the 1100-600 cm-1 range.
(4-methoxyphenyl)boronic acid: This precursor exhibits a broad absorption band in the region of 3400-3200 cm-1 , corresponding to the O-H stretching of the boronic acid group. The aromatic C-H stretching and C=C stretching bands are also present. A strong absorption around 1350 cm-1 is characteristic of the B-O stretching vibration. The C-O stretching of the methoxy group will appear as a strong band around 1250 cm-1 .
2-Chloro-4-(4-methoxyphenyl)benzonitrile: In the final product, the characteristic broad O-H band of the boronic acid will be absent. The sharp C≡N stretching vibration will persist, likely with a slight shift in frequency due to the change in the electronic environment of the aromatic ring. The C-O stretching of the methoxy group will also be present. The formation of the new C-C bond between the two aromatic rings can subtly influence the fingerprint region of the spectrum.
| Compound | Key FT-IR Absorptions (cm-1) | Functional Group |
| 2-chloro-4-bromobenzonitrile | ~2230 (strong, sharp) | C≡N (Nitrile) |
| 1100-600 | C-Cl, C-Br | |
| (4-methoxyphenyl)boronic acid | 3400-3200 (broad) | O-H (Boronic acid) |
| ~1350 (strong) | B-O | |
| ~1250 (strong) | C-O (Methoxy) | |
| 2-Chloro-4-(4-methoxyphenyl)benzonitrile | ~2230 (strong, sharp) | C≡N (Nitrile) |
| ~1250 (strong) | C-O (Methoxy) | |
| Absence of broad O-H band |
NMR Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
2-chloro-4-bromobenzonitrile: The aromatic region of the 1H NMR spectrum will show a characteristic splitting pattern for the three protons on the substituted benzene ring.
(4-methoxyphenyl)boronic acid: This spectrum will display a singlet for the methoxy group (-OCH3) protons around 3.8 ppm . The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring. The boronic acid protons (-B(OH)2) often give a broad singlet that can be exchangeable with D2O.
2-Chloro-4-(4-methoxyphenyl)benzonitrile: The 1H NMR spectrum of the product will be a combination of the features of its precursors, with notable shifts. The singlet for the methoxy group protons will be present. The aromatic region will be more complex, showing signals for the seven aromatic protons from the two coupled rings. The disappearance of the boronic acid proton signal is a key indicator of reaction completion.
2-chloro-4-bromobenzonitrile: The 13C NMR spectrum will show signals for the seven carbon atoms, including the nitrile carbon (C≡N) which typically appears around 117-120 ppm . The carbons attached to the halogens (C-Cl and C-Br) will also have characteristic chemical shifts.
(4-methoxyphenyl)boronic acid: The spectrum will show signals for the seven carbon atoms. The carbon attached to the boron atom will be significantly deshielded. The methoxy carbon will appear around 55 ppm .
2-Chloro-4-(4-methoxyphenyl)benzonitrile: The 13C NMR spectrum of the final product will exhibit a greater number of signals corresponding to the 14 carbon atoms. The nitrile carbon signal will be present. The spectrum will show the signals for the two distinct aromatic rings and the methoxy carbon. The carbon atoms at the point of the newly formed C-C bond will show characteristic shifts compared to their positions in the precursor molecules.
| Compound | Key 1H NMR Signals (ppm, in CDCl3) | Key 13C NMR Signals (ppm, in CDCl3) |
| 2-chloro-4-bromobenzonitrile | Aromatic protons (multiplet) | C≡N (~118), Aromatic carbons |
| (4-methoxyphenyl)boronic acid | ~3.8 (s, 3H, -OCH3), Aromatic protons (2 doublets), B(OH)2 (broad s) | -OCH3 (~55), Aromatic carbons, C-B |
| 2-Chloro-4-(4-methoxyphenyl)benzonitrile | ~3.8 (s, 3H, -OCH3), Aromatic protons (complex multiplet) | -OCH3 (~55), C≡N (~118), Aromatic carbons |
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecules and how it changes upon conjugation.
2-chloro-4-bromobenzonitrile: The UV-Vis spectrum will show absorption bands characteristic of a substituted benzene ring, typically in the 200-300 nm range.
(4-methoxyphenyl)boronic acid: This molecule will also exhibit characteristic absorptions for a substituted benzene ring.
2-Chloro-4-(4-methoxyphenyl)benzonitrile: The formation of the biaryl system in the final product leads to an extended π-conjugated system. This increased conjugation results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the individual precursors. This red shift is a strong indication of the successful formation of the C-C bond between the two aromatic rings.
| Compound | Expected λmax Shift | Rationale |
| Precursors | Shorter wavelength | Less extensive π-conjugation |
| Product | Longer wavelength (Bathochromic shift) | Extended π-conjugation in the biaryl system |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standard experimental protocols are recommended.
FT-IR Spectroscopy
Figure 2: Workflow for FT-IR data acquisition.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed, which may include baseline correction and peak labeling.
NMR Spectroscopy
Figure 3: Workflow for NMR data acquisition.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: The 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The raw data is processed using appropriate software to obtain the final spectra. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.
UV-Vis Spectroscopy
Figure 4: Workflow for UV-Vis data acquisition.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Data Acquisition: A baseline spectrum of the pure solvent is recorded in a quartz cuvette. The sample solution is then placed in the cuvette, and its absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Conclusion
The spectroscopic comparison of 2-Chloro-4-(4-methoxyphenyl)benzonitrile with its precursors provides a clear and detailed picture of the chemical transformation occurring during the Suzuki-Miyaura coupling. By carefully analyzing the changes in the FT-IR, NMR, and UV-Vis spectra, researchers can confidently monitor the reaction, confirm the structure of the final product, and assess its purity. This guide serves as a practical resource for scientists and professionals engaged in the synthesis and characterization of novel organic compounds, underscoring the power of spectroscopy as an indispensable tool in modern chemical research.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
PubChem. 2-Chloro-4-bromobenzonitrile. [Link]
-
PubChem. (4-Methoxyphenyl)boronic acid. [Link]
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Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(4-methoxyphenyl)benzonitrile
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a substituted benzonitrile, is a valuable building block in synthetic chemistry. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for its proper management, grounded in established safety principles to ensure the protection of personnel and the environment.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. 2-Chloro-4-(4-methoxyphenyl)benzonitrile is classified as a hazardous substance. The primary concerns associated with this and similar benzonitrile compounds are its acute toxicity and potential for environmental harm.
-
Acute Toxicity : Safety Data Sheets (SDS) for structurally related compounds, such as 2-chlorobenzonitrile and other benzonitriles, consistently indicate that they are harmful if swallowed or in contact with skin[1][2].
-
Irritation : The compound is an irritant, causing serious eye and skin irritation[2][3].
-
Chemical Reactivity : A critical, though less immediate, hazard is the nature of the nitrile group (-C≡N). While organic nitriles are generally more stable than inorganic cyanide salts, they can potentially release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acidic conditions[4][5]. This dictates the absolute necessity of segregating nitrile waste from acidic waste streams.
Therefore, all materials contaminated with 2-Chloro-4-(4-methoxyphenyl)benzonitrile must be treated as hazardous waste .
Quantitative Hazard and Disposal Summary
For quick reference, the key data points for managing this chemical are summarized below.
| Parameter | Guideline | Rationale & Source |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal), Skin Irritation, Eye Irritation | Based on data for analogous compounds, this substance is presumed harmful and an irritant.[1][2][3] |
| Primary PPE | Nitrile or Neoprene Gloves, Chemical Safety Goggles, Lab Coat | To prevent skin and eye contact, which are primary exposure routes.[1][6] |
| Waste Container | Clearly Labeled, Securely Sealed, Chemically Compatible (e.g., HDPE or Glass) | To prevent leaks, misidentification, and reactions with container material.[7][8] |
| Key Incompatibilities | Strong Acids, Strong Oxidizing Agents | To prevent exothermic reactions and the potential liberation of toxic gases like HCN.[9] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, Chemizorb®), collect in a sealed container for disposal. | To safely contain the material and prevent environmental release. Do not let the product enter drains.[1][10] |
| Final Disposal Method | High-Temperature Incineration via Licensed Facility | This is the standard and required method for destroying toxic organic chemical waste, ensuring complete breakdown.[11] |
Procedural Guide: From Bench to Final Disposal
This section outlines the step-by-step workflow for the collection and disposal of 2-Chloro-4-(4-methoxyphenyl)benzonitrile waste.
Step 1: Waste Segregation at the Point of Generation
The most critical step is to ensure this waste is never mixed with incompatible materials.
-
Designate a Waste Container : Establish a dedicated, properly labeled hazardous waste container in the immediate vicinity where the chemical is used.
-
Chemical Compatibility : The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or a glass bottle with a secure cap[8].
-
Segregation Imperative : Under no circumstances should this waste be mixed with acidic waste. This segregation prevents the potential for a dangerous chemical reaction that could release hydrogen cyanide[4]. Also, keep it separate from strong oxidizing agents[12].
Step 2: Proper Labeling and Accumulation
Regulatory compliance and safety hinge on clear and accurate labeling.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste"[7].
-
Contents Identification : Clearly list the full chemical name: "2-Chloro-4-(4-methoxyphenyl)benzonitrile" and any solvents used in the waste mixture.
-
Secure Storage : Keep the waste container sealed except when adding waste[7]. Store it in a well-ventilated area, such as a satellite accumulation area within the lab or a designated chemical storage cabinet, away from heat or ignition sources[1][13].
Step 3: Managing Contaminated Materials
Disposal procedures apply not only to the chemical itself but to anything it has contaminated.
-
Solid Waste : Used gloves, weigh boats, absorbent pads, and other disposable items contaminated with the chemical must be placed in the designated hazardous waste container.
-
"Empty" Containers : The original product container, even when "empty," will contain chemical residue. It must also be disposed of as hazardous waste. Do not rinse the container into the sink. Cap it securely and place it with other hazardous waste for pickup.
Step 4: Arranging for Final Disposal
Researchers are responsible for the waste up to the point of collection by trained professionals.
-
Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[10].
-
Documentation : Complete any required waste manifest or pickup forms provided by your EHS office. This creates a legal and safety record for the waste from "cradle-to-grave."
-
Professional Disposal : The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration in accordance with local, state, and federal regulations[11][14].
Disposal Decision Workflow
The following diagram outlines the logical process for managing waste generated from 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
Caption: Logical workflow for the proper disposal of 2-Chloro-4-(4-methoxyphenyl)benzonitrile waste.
References
- Sigma-Aldrich. (2026).
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
ResearchGate. (n.d.). Cyanides and Nitriles. [Link]
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University of Nebraska. (n.d.). Hazardous Waste Disposal Procedures. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet - Benzonitrile. [Link]
-
Reddit. (2025). Cyanide vs Nitrile; What's the difference?. [Link]
-
YouTube. (2025). How Do You Dispose Of Nitric Acid Waste?. [Link]
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- 14. epa.gov [epa.gov]
Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-(4-methoxyphenyl)benzonitrile
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-4-(4-methoxyphenyl)benzonitrile. As a substituted benzonitrile, this compound warrants careful handling due to its potential health hazards. The following procedures are based on established best practices for managing hazardous chemicals in a laboratory setting, ensuring the safety of all personnel.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 2-Chloro-4-(4-methoxyphenyl)benzonitrile, a thorough risk assessment is paramount. Based on data from structurally similar compounds, this chemical is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the primary engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound.[2][3] This minimizes the risk of inhalation and systemic exposure. Ensure that an eyewash station and safety shower are readily accessible.[1][4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE approach is crucial to prevent direct contact with 2-Chloro-4-(4-methoxyphenyl)benzonitrile. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Nitrile Gloves | Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is recommended to increase protection, especially during prolonged handling or in case of a breach in the outer glove.[3][5] Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[6] |
| Eye Protection | Chemical Safety Goggles | Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory at all times to protect against splashes and airborne particles.[4][6] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[5][7] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect against accidental skin contact.[3] |
| Chemical-Resistant Apron | For procedures with a higher risk of splashes or when handling significant quantities, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[3] | |
| Respiratory Protection | Chemical Fume Hood | All work with 2-Chloro-4-(4-methoxyphenyl)benzonitrile must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3] |
| Respirator | In the rare event that engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[7][8] Proper training and fit-testing are required for respirator use.[7] |
Step-by-Step Operational Plan for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe experimental process from preparation to completion.
Caption: Workflow for the safe handling of 2-Chloro-4-(4-methoxyphenyl)benzonitrile.
I. Preparation and Engineering Controls:
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Material Preparation: Gather all necessary equipment and reagents to minimize time spent handling the compound.[3]
-
Spill Kit: Confirm that a chemical spill kit is readily available and you are familiar with its contents.
II. Weighing and Transfer:
-
Weighing: Tare a suitable container and weigh the solid 2-Chloro-4-(4-methoxyphenyl)benzonitrile within the chemical fume hood to contain any dust.[3]
-
Transfer: Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
III. Experimental Procedure:
-
Containment: Keep all operations within the designated area of the fume hood.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
-
Sash Position: Maintain the fume hood sash at the lowest possible height while actively working.[3]
IV. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.[3]
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6][9]
Spill Management Protocol
Accidental spills should be managed promptly and safely.
-
Small Spills:
-
Alert personnel in the immediate vicinity.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.[5]
-
-
Large Spills:
Disposal Plan: Ensuring Environmental Responsibility
All materials contaminated with 2-Chloro-4-(4-methoxyphenyl)benzonitrile must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[6][9] Do not dispose of this chemical down the drain or in regular trash.[6][9]
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with 2-Chloro-4-(4-methoxyphenyl)benzonitrile, ensuring a safe and productive laboratory environment.
References
-
Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. (2009). Cole-Parmer. [Link]
-
HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. (2008). New Jersey Department of Health. [Link]
-
(4-METHOXYPHENYL)ACETONITRILE. S D Fine-Chem Limited. [Link]
-
HAZARD SUMMARY: Benzonitrile. (2007). New Jersey Department of Health. [Link]
-
Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. (2018). Covestro. [Link]
-
Personal Protective Equipment. (n.d.). University of South Carolina Environmental Health & Safety. [Link]
Sources
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- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
